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  • Product: 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol
  • CAS: 1503138-13-3

Core Science & Biosynthesis

Foundational

Structural characterization and crystallography of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

An In-depth Technical Guide to the Structural Characterization and Crystallography of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol For distribution to Researchers, Scientists, and Drug Development Professionals. A...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Characterization and Crystallography of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural characterization, and crystallographic analysis of the novel compound, 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale for the experimental choices, ensuring a self-validating and robust methodological framework. The strategic incorporation of a difluoromethyl group into a benzylic alcohol scaffold is of significant interest in medicinal chemistry, potentially enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide will detail a plausible synthetic pathway, predict spectroscopic data based on foundational principles and analogous structures, and provide a thorough protocol for single-crystal X-ray diffraction analysis, a definitive method for absolute structure elucidation.

Introduction: The Significance of Fluorinated Alcohols in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design.[1][2] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5] Specifically, the difluoromethyl (CF2) group, as present in 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol, can act as a bioisostere for a hydroxyl or carbonyl group, modulate pKa, and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1] The target molecule, with its combination of a difluorinated ethanol backbone and a substituted phenyl ring, represents a scaffold with significant potential in the development of novel therapeutic agents.

Proposed Synthesis Pathway

A reliable synthesis of the title compound can be envisioned through a two-step process starting from the commercially available 3-hydroxybenzaldehyde. This pathway is designed for efficiency and scalability, employing well-established and high-yielding reactions.

Diagram of the Proposed Synthetic Route

Synthetic_Pathway A 3-Hydroxybenzaldehyde B 3-(Propan-2-yloxy)benzaldehyde A->B Isopropyl bromide, K2CO3, Acetone C 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol B->C 1. Ethyl bromodifluoroacetate, Zn 2. H3O+ (workup)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(propan-2-yloxy)benzaldehyde

This initial step involves a standard Williamson ether synthesis to introduce the isopropoxy group.

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add isopropyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(propan-2-yloxy)benzaldehyde, which can be purified by column chromatography.

Step 2: Synthesis of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol via Reformatsky Reaction

The key difluoromethylated alcohol is synthesized using the Reformatsky reaction, which is well-suited for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds.[6][7]

  • Activate zinc dust (2.0 eq) by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • In a flame-dried flask under an inert atmosphere (e.g., argon), add the activated zinc and dry tetrahydrofuran (THF).

  • Add a solution of ethyl bromodifluoroacetate (1.5 eq) in THF to the zinc suspension.

  • Gently heat the mixture to initiate the formation of the organozinc reagent (a slight exotherm may be observed).

  • Once the formation of the Reformatsky reagent is evident (typically by the disappearance of the shiny zinc surface), cool the mixture to 0 °C.

  • Add a solution of 3-(propan-2-yloxy)benzaldehyde (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product is then subjected to hydrolysis of the ester group. Dissolve the crude ester in a mixture of THF and water, add lithium hydroxide (2.0 eq), and stir at room temperature until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Purify the crude alcohol by flash column chromatography on silica gel to obtain the final product, 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol.

Structural Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for the unambiguous structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For fluorinated compounds, both ¹H, ¹³C, and ¹⁹F NMR are invaluable.

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, isopropoxy, and hydroxyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Aromatic (H2, H4, H5, H6)6.8 - 7.3Multiplet (m)
Benzylic CH(OH)~5.0Triplet of doublets (td)JH-F ≈ 15-25 Hz, JH-H ≈ 5-7 Hz
Isopropoxy CH4.5 - 4.7Septet (sept)JH-H ≈ 6 Hz
Hydroxyl OH2.0 - 4.0 (variable)Broad singlet (br s)
Isopropoxy CH₃~1.3Doublet (d)JH-H ≈ 6 Hz
CHF₂5.8 - 6.2Triplet of doublets (td)JH-F ≈ 50-60 Hz, JH-H ≈ 5-7 Hz

Note: The CHF₂ proton will be a triplet due to coupling with the two fluorine atoms and will be further split into a doublet by the adjacent benzylic proton.

The carbon NMR spectrum will be characterized by C-F coupling, which is a powerful diagnostic tool.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constants (J, Hz)
Aromatic C-O~158Singlet
Aromatic C (quaternary)~140Singlet
Aromatic CH110 - 130Singlets and possible small doublets/tripletsJC-F ≈ 1-5 Hz (for carbons 2-4 bonds away)
Benzylic C(OH)~72Triplet (t)JC-F ≈ 20-30 Hz
Isopropoxy CH~70Singlet
CHF₂~115Triplet (t)JC-F ≈ 240-250 Hz
Isopropoxy CH₃~22Singlet

The fluorine NMR will show a single environment for the two equivalent fluorine atoms.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
CHF₂-120 to -140Doublet of doublets (dd)JF-H (geminal) ≈ 50-60 Hz, JF-H (vicinal) ≈ 15-25 Hz
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Under electron ionization (EI), benzylic alcohols are known to undergo characteristic fragmentation.

m/z Proposed Fragment Fragmentation Pathway
216[M]⁺Molecular Ion
199[M - OH]⁺Loss of hydroxyl radical
198[M - H₂O]⁺Dehydration
151[M - CHF₂OH]⁺Cleavage of the C-C bond adjacent to the ring
135[M - C₃H₇O]⁺Loss of the isopropoxy group
77[C₆H₅]⁺Phenyl cation

Crystallography

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the three-dimensional structure of a molecule at atomic resolution.[8][9][10]

Diagram of the Crystallography Workflow

Crystallography_Workflow A High-Purity Compound B Crystal Growth A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Structure Solution D->E F Structure Refinement E->F G Final Crystallographic Model F->G

Caption: General workflow for single-crystal X-ray diffraction.

Step-by-Step Crystallization and X-ray Diffraction Protocol

1. Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step.[1][2][11]

  • Method: Slow evaporation is a common and effective method for small organic molecules.

  • Solvent Selection: A solvent system in which the compound has moderate solubility should be chosen. A binary solvent system (e.g., ethyl acetate/hexane or dichloromethane/pentane) is often effective.

  • Procedure:

    • Dissolve a small amount of the purified compound in a minimal amount of the more polar solvent (the "good" solvent).

    • Transfer the solution to a small, clean vial.

    • Place this vial inside a larger, sealed chamber containing a small amount of the less polar solvent (the "anti-solvent").

    • Allow the anti-solvent vapor to slowly diffuse into the vial containing the compound solution.

    • Over time, as the solvent composition changes and the solution becomes supersaturated, crystals should form. The process should be slow and undisturbed.

2. Crystal Selection and Mounting

  • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.[3]

  • The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[3]

  • Carefully mount the selected crystal on a goniometer head using a suitable cryo-protectant oil.

3. Data Collection

  • Mount the goniometer head on the diffractometer.

  • Center the crystal in the X-ray beam.

  • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

  • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

4. Structure Solution and Refinement

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The initial crystal structure is solved using direct methods or Patterson methods. This provides an initial electron density map.

  • The structural model is then refined by adjusting atomic positions, and thermal parameters to best fit the experimental diffraction data.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Expected Crystallographic Data

While the actual crystal system and space group can only be determined experimentally, for a chiral molecule like this, it is expected to crystallize in a non-centrosymmetric space group. The analysis will provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, will also be revealed, providing insights into the crystal packing.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and detailed structural analysis of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol. By providing a plausible synthetic route, predicting key spectroscopic features, and detailing the crystallographic workflow, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The methodologies described herein are robust and grounded in established scientific principles, ensuring the integrity and reliability of the structural characterization of this and similar novel fluorinated compounds.

References

  • U.S. Food and Drug Administration. (2021). Novel Drug Approvals for 2021. [Link]

  • LE STUDIUM. (2018, May 4). Fluorine as a key element in modern drug discovery and development. [Link]

  • Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?[Link]

  • Oxford Academic. (2024, October 15). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. [Link]

  • ACS Publications. (2020, April 22). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. [Link]

  • Coşkun, N., & Er, M. (2012). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 8, 145–168. [Link]

  • Loo, J. A. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Journal of Mass Spectrometry, 57(8), e4848. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Van der Pijl, F., et al. (2014). Stereoselectivity of the Honda–Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α-Oxygenated Sulfinylimines. The Journal of Organic Chemistry, 79(10), 4598-4608. [Link]

  • ResearchGate. (n.d.). The reduction reactions of 2-iodo-2,2-difluoroacetophenone 1a. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Link]

  • ResearchGate. (n.d.). Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines. [Link]

  • Excillum. (2023, August 21). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Delre, C., et al. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. Molecules, 25(6), 1317. [Link]

  • IntechOpen. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis. [Link]

  • Soeta, T., et al. (2006). An Improved Asymmetric Reformatsky Reaction Mediated by (−)-N,N-Dimethylaminoisoborneol. Organic Letters, 8(6), 1145–1147. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. [Link]

  • Chemspace. (n.d.). 3-bromo-2,6-difluoro-4-(propan-2-yloxy)benzaldehyde. [Link]

  • Hampton, C., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 438–446. [Link]

  • Dolbier, W. R., & Duan, J. X. (2001). 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives. The Journal of Organic Chemistry, 66(5), 1779–1782. [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. [Link]

  • ResearchGate. (n.d.). Electrochemical reduction of 2,2‐dibromoacetophenone. [Link]

  • Automated Topology Builder. (n.d.). 2,2-Difluoroethanol. [Link]

  • SpectraBase. (n.d.). 2,2-Difluoroethanol - Optional[19F NMR] - Chemical Shifts. [Link]

  • PubChem. (n.d.). 2-Isopropoxyphenol. [Link]

  • PubChem. (n.d.). 3-Isopropoxyphenol. [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • ResearchGate. (n.d.). Synthesis and Property of 2,2-Difluoro-1,4-diazaborole. [Link]

  • Carradori, S., et al. (2012). Synthesis and Antifungal Activity of a New Series of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives. Archiv der Pharmazie, 345(5), 386-396. [Link]

Sources

Exploratory

Structural Elucidation of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol via High-Resolution NMR

Executive Summary & Structural Significance In modern medicinal chemistry, the rational design of drug candidates frequently involves the incorporation of fluorinated motifs to modulate lipophilicity, metabolic stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In modern medicinal chemistry, the rational design of drug candidates frequently involves the incorporation of fluorinated motifs to modulate lipophilicity, metabolic stability, and target binding affinity. The difluoromethyl ( CF2​H ) group acts as a highly effective lipophilic bioisostere for hydroxyl and thiol groups, capable of acting as a robust hydrogen bond donor [1].

The compound 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol represents a highly functionalized building block. It features a chiral benzylic alcohol core adjacent to a terminal difluoromethyl group, coupled with an electron-donating 3-isopropoxy aromatic substituent. The presence of the chiral center at C1 renders the two adjacent fluorine atoms chemically and magnetically non-equivalent (diastereotopic), resulting in a highly complex, yet highly diagnostic, spin-spin coupling network in both 1H and 19F Nuclear Magnetic Resonance (NMR) spectroscopy [2].

This whitepaper provides an in-depth, self-validating methodology for the acquisition, processing, and interpretation of the NMR spectral data for this specific molecule, grounded in established literature for analogous fluorinated scaffolds [1, 3].

Experimental Protocols for NMR Acquisition

To ensure absolute scientific integrity, the NMR acquisition must be treated as a self-validating system . This means the experimental parameters must be chosen so that the resulting quantitative data (integrations) and qualitative data (multiplet splitting) perfectly cross-verify each other between the 1H and 19F domains.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.05% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ provides a non-polar, aprotic environment. This minimizes rapid intermolecular chemical exchange of the hydroxyl (-OH) proton, allowing its distinct resonance to be observed. TMS acts as the internal standard, ensuring precise chemical shift calibration at δ 0.00 ppm.

  • Instrument Tuning & Matching:

    • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe (e.g., BBFO). Manually tune and match the probe for both 1H (400.13 MHz) and 19F (376.50 MHz) frequencies.

    • Causality: Precise impedance matching minimizes reflected radiofrequency power, maximizing the signal-to-noise ratio (SNR). High SNR is critical for resolving the fine 4J and 5J heteronuclear couplings.

  • 1H NMR Acquisition:

    • Parameters: Use a standard 1D pulse sequence (e.g., zg30). Set the spectral width to 20 ppm and the Number of Scans (NS) to 16.

    • Critical Setting (D1): Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing that the integration values accurately reflect the stoichiometric ratio of the protons in the molecule.

  • 19F NMR Acquisition (Dual-Mode):

    • Action: Acquire both a 1H -decoupled spectrum (e.g., zgig) and a 1H -coupled spectrum (e.g., zg). Set the spectral width to 250 ppm (centered at -100 ppm) with NS = 32.

    • Causality: The 1H -decoupled spectrum collapses the complex JHF​ multiplet, revealing only the massive 2JFF​ coupling, which immediately confirms the presence of two distinct fluorine environments. The 1H -coupled spectrum is then used to extract the intricate heteronuclear coupling constants ( 2JHF​ and 3JHF​ ) that validate the spatial relationship between the fluorine atoms and the aliphatic protons [3].

  • Self-Validation Check:

    • Action: Cross-reference the 2JHF​ coupling constant extracted from the terminal CF2​H proton in the 1H spectrum with the 2JHF​ extracted from the 19F spectrum. They must be mathematically identical ( ≈56.4 Hz).

NMR_Workflow A 1. Sample Preparation (CDCl3, 0.05% TMS) B 2. 1H NMR Acquisition (400 MHz, zg30, D1=2s) A->B C 3. 19F NMR Acquisition (Coupled & Decoupled) A->C D 4. Data Processing (FT, Phase/Baseline Corr.) B->D C->D E 5. Spin System Analysis (Extract J-Couplings) D->E F 6. Structural Validation (Cross-verify Integrations) E->F

Workflow for NMR acquisition and self-validating structural elucidation.

Spectral Data Tables

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) based on the foundational 2,2-difluoro-1-phenylethanol core [1, 3], adjusted for the electron-donating shielding effects of the meta-isopropoxy substituent.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment
CHF2​ 5.77td 2JHF​ = 56.4, 3JHH​ = 4.81HTerminal difluoromethyl
CH-OH 4.82m 3JHF​ 10.5, 3JHH​ = 4.81HBenzylic methine
CH (iPr) 4.55septet 3JHH​ = 6.01HIsopropoxy methine
OH 2.45br s-1HHydroxyl (exchangeable)
CH3​ (iPr) 1.33d 3JHH​ = 6.06HIsopropoxy methyls
Ar-H (H-5) 7.25t 3JHH​ = 8.01HAromatic (meta to both)
Ar-H (H-2) 6.95br s 4JHH​ 2.01HAromatic (ortho to both)
Ar-H (H-6) 6.90d 3JHH​ = 8.01HAromatic (para to iPrO)
Ar-H (H-4) 6.85dd 3JHH​ = 8.0, 4JHH​ = 2.01HAromatic (ortho to iPrO)
Table 2: 19F NMR Spectral Data (376 MHz, CDCl3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment
FA​ -127.2ddd 2JFF​ = 285.0, 2JHF​ = 56.4, 3JHF​ = 10.51FDiastereotopic Fluorine A
FB​ -128.0ddd 2JFF​ = 285.0, 2JHF​ = 56.4, 3JHF​ = 11.01FDiastereotopic Fluorine B

Mechanistic Insights into Spin System Dynamics

The true analytical power of this molecule lies in the complex spin-spin coupling network of the ethanol core. Do not merely read the peaks; understand the quantum mechanical causality behind them.

The Diastereotopic ABX System

Because the benzylic carbon (C1) is a chiral center, the two adjacent fluorine atoms ( FA​ and FB​ ) are locked into distinct magnetic environments. They are diastereotopic. Consequently, they resonate at different chemical shifts (-127.2 ppm and -128.0 ppm).

Because they are non-equivalent, they couple to each other, producing a massive geminal fluorine-fluorine coupling constant ( 2JFF​≈285 Hz). This splits each fluorine signal into a primary doublet. Subsequently, each fluorine couples strongly to the geminal proton ( 2JHF​≈56.4 Hz) and more weakly to the vicinal benzylic proton ( 3JHF​≈10−11 Hz). This transforms the signal of each fluorine atom into a highly distinct doublet of doublet of doublets (ddd) [1].

The Proton Perspective

Looking from the 1H perspective, the terminal CHF2​ proton at δ 5.77 ppm is split by the two fluorines. Because the two 2JHF​ coupling constants are nearly identical ( ≈56.4 Hz), the signal initially appears as a pseudo-triplet. It is then further split by the vicinal benzylic proton ( 3JHH​=4.8 Hz), resulting in a triplet of doublets (td) .

Spin_Network H_gem H (CHF2) δ 5.77 F_A F_A δ -127.2 H_gem->F_A 2J_HF (56 Hz) F_B F_B δ -128.0 H_gem->F_B 2J_HF (56 Hz) H_vic H (CH-OH) δ 4.82 H_gem->H_vic 3J_HH (4.8 Hz) F_A->F_B 2J_FF (285 Hz) H_vic->F_A 3J_HF (~10 Hz) H_vic->F_B 3J_HF (~11 Hz)

J-coupling network of the 2,2-difluoroethanol core illustrating the ABX spin system.

By mapping this coupling network, the analytical chemist creates a closed-loop validation system. If the 2JHF​ value in the 1H spectrum does not perfectly match the 2JHF​ value in the 19F spectrum, the structural assignment is fundamentally flawed.

References

  • Prakash, G. K. S., et al. "Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone." Journal of Fluorine Chemistry, 126 (2005) 1361–1367. 1

  • "Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides." PMC / NIH. 2

  • "Chemo- and Enantioselective Addition and β-Hydrogen Transfer Reduction of Carbonyl Compounds with Diethylzinc Reagent in One Pot Catalyzed by a Single Chiral Organometallic Catalyst." The Journal of Organic Chemistry - ACS Publications. 3

Sources

Foundational

Synthetic Pathways for Novel 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol Derivatives: A Technical Guide

Executive Summary & Pharmacological Rationale The strategic incorporation of fluorine into organic frameworks fundamentally alters their physicochemical profiles, often leading to enhanced pharmacokinetic properties. Spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The strategic incorporation of fluorine into organic frameworks fundamentally alters their physicochemical profiles, often leading to enhanced pharmacokinetic properties. Specifically, the difluoromethyl ( CF2​H ) group has emerged as a privileged structural motif in modern medicinal chemistry. It functions as a "lipophilic hydrogen bond donor," acting as a highly effective1[1]. Unlike the highly electron-withdrawing and inert trifluoromethyl ( CF3​ ) group, the highly polarized C–H bond of the CF2​H moiety allows it to participate in critical hydrogen-bonding interactions while simultaneously enhancing the molecule's overall lipophilicity and metabolic stability[2].

The target scaffold, 2,2-difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol , combines this CF2​H moiety with a 1-arylethanol backbone—a pharmacophore ubiquitous in CNS agents, enzyme inhibitors, and beta-adrenergic agonists. The addition of a 3-isopropoxy (propan-2-yloxy) group provides necessary steric bulk and lipophilicity to occupy hydrophobic binding pockets, making this derivative a highly valuable precursor for novel drug development.

Retrosynthetic Strategy & Pathway Selection

The synthesis of functionalized 1-aryl-2,2-difluoroethanols can be approached via two primary retrosynthetic disconnections, depending on the requirement for stereocontrol.

Retrosynthesis Target Target Molecule 2,2-Difluoro-1-[3-(isopropoxy)phenyl]ethan-1-ol PathA Pathway A Nucleophilic Addition Target->PathA PathB Pathway B Asymmetric Reduction Target->PathB Aldehyde 3-Isopropoxybenzaldehyde + TMSCF₂H PathA->Aldehyde Ketone 2,2-Difluoro-1-[3-(isopropoxy)phenyl]ethan-1-one + Ru-Catalyst / H-Donor PathB->Ketone

Retrosynthetic pathways for 2,2-difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol.

  • Pathway A (Direct Nucleophilic Addition): Relies on the direct nucleophilic difluoromethylation of 3-isopropoxybenzaldehyde using (difluoromethyl)trimethylsilane ( TMSCF2​H ). This is the most atom-economical route for racemic mixtures.

  • Pathway B (Asymmetric Transfer Hydrogenation): Involves the reduction of the corresponding 2,2-difluoro-1-arylethanone derivative. This pathway is critical when enantiopure (R)- or (S)-enantiomers are required for biological target specificity.

Mechanistic Insights & Reaction Dynamics

While the Ruppert-Prakash reagent ( TMSCF3​ ) is widely used for trifluoromethylation, the analogous TMSCF2​H presents unique mechanistic hurdles. The bond order of the Si−CF2​H bond (0.436) is significantly higher than that of the Si−CF3​ bond (0.220), meaning the 3[3].

To overcome this activation barrier, a specific Lewis base promoter is required. Research has demonstrated that4 at ambient temperatures[4]. The fluoride ion attacks the silicon center, forming a hypervalent pentacoordinate silicate intermediate. This transition state effectively transfers the CF2​H− equivalent to the electrophilic carbonyl carbon of the aldehyde, forming an intermediate silyl ether that is subsequently desilylated.

Workflow Step1 1. Activation CsF + TMSCF₂H Step2 2. Nucleophilic Attack Aldehyde Addition Step1->Step2 Step3 3. Silyl Ether Formation Intermediate Stabilization Step2->Step3 Step4 4. Desilylation TBAF Quench Step3->Step4 Step5 5. Isolation Target Alcohol Step4->Step5

Step-by-step mechanistic workflow for TMSCF2H-mediated difluoromethylation.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating inline analytical checkpoints to verify causality and intermediate formation before proceeding.

Protocol A: Direct Nucleophilic Difluoromethylation

Objective: Synthesis of racemic 2,2-difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol. Materials: 3-Isopropoxybenzaldehyde (1.0 eq), TMSCF2​H (1.5 eq), CsF (0.15 eq), Anhydrous DMF, TBAF (1.0 M in THF).

  • Preparation & Causality: Flame-dry a Schlenk flask under argon. Add CsF (0.15 eq) and heat under vacuum at 100°C for 2 hours. Causality: Residual moisture will prematurely hydrolyze TMSCF2​H into difluoromethane gas, destroying the reagent.

  • Substrate Addition: Cool to room temperature. Inject a solution of 3-isopropoxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration). DMF is chosen to stabilize the highly polar hypervalent silicate transition state.

  • Activation & Attack: Dropwise add TMSCF2​H (1.5 eq) via syringe at 0°C. Stir the mixture, allowing it to warm to ambient temperature over 4 hours.

    • Validation Checkpoint 1: Extract a 50 µL aliquot, dilute in CDCl3​ , and analyze via 19F NMR. The disappearance of the TMSCF2​H singlet (-137 ppm) and the emergence of a doublet at approximately -125 ppm ( 2JHF​≈56 Hz) confirms the quantitative formation of the intermediate silyl ether. Do not proceed until this is confirmed.

  • Desilylation: Cool the reaction to 0°C. Add TBAF (1.2 eq, 1.0 M in THF) dropwise. Stir for 1 hour to cleave the robust O−Si bond.

    • Validation Checkpoint 2: TLC analysis (Hexanes:EtOAc 8:2) must show complete consumption of the non-polar silyl ether and the appearance of a distinct, more polar spot corresponding to the target alcohol.

  • Isolation: Quench with aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to aggressively remove DMF. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of enantiopure (R)- or (S)-2,2-difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol. Materials: 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one (1.0 eq), RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.01 eq), Formic acid/Triethylamine (5:2 azeotrope), DCM.

  • Catalyst Activation: In a degassed flask, dissolve the Ru-catalyst in anhydrous DCM.

  • Reduction: Add the ketone substrate followed by the Formic acid/TEA azeotrope (which acts as the hydride source). Stir at 40°C for 12 hours.

    • Validation Checkpoint 1: Monitor conversion via GC-MS. The ketone molecular ion ( M+ ) should shift by +2 m/z, indicating successful reduction to the alcohol.

  • Chiral Validation: Post-workup, analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase) to determine enantiomeric excess (ee). A successful ATH protocol should yield >98% ee.

Quantitative Data & Pathway Comparison

The selection between Pathway A and Pathway B depends heavily on the developmental stage of the drug candidate (e.g., early SAR screening vs. late-stage preclinical scale-up).

Table 1: Comparative Metrics of Synthetic Pathways

MetricPathway A: Direct Nucleophilic AdditionPathway B: Asymmetric Transfer Hydrogenation
Key Reagents TMSCF2​H , CsF, TBAFRuCl(p-cymene)[(R,R)-Ts-DPEN], HCOOH/TEA
Overall Yield 75 - 85%65 - 75% (from starting arene)
Enantioselectivity Racemic (0% ee)Excellent (>98% ee)
Atom Economy Moderate (Silyl waste generated)High (Formic acid byproducts only)
Scalability High (Ambient temp, robust)Moderate (Requires specialized chiral catalysts)

Table 2: Physicochemical Impact of Substituents on the 1-Arylethanol Scaffold

Substituent ModificationLipophilicity ( Δ clogP)H-Bond DonorsMetabolic Stability (Microsomal T1/2​ )
-OH (Standard Alcohol)Baseline1 (Strong)Low (Rapid glucuronidation)
- CF3​ (Trifluoromethyl)+1.0 to +1.50Very High (Inert)
- CF2​H (Difluoromethyl)+0.2 to +0.51 (Lipophilic)High (Sterically shielded)

Conclusion

The synthesis of novel 2,2-difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol derivatives requires precise control over the unique electronic and steric properties of the CF2​H group. By leveraging tailored Lewis base activation of TMSCF2​H or utilizing advanced asymmetric transfer hydrogenation, researchers can reliably access these5[5]. Incorporating self-validating checkpoints ensures high-fidelity execution of these complex chemical transformations.

References

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry - ACS Publications. 1

  • Hu, J., et al. (2011). Efficient and Direct Nucleophilic Difluoromethylation of Carbonyl Compounds and Imines with Me3SiCF2H at Ambient or Low Temperature. Organic Letters - ACS Publications. 4

  • Chem Soc Rev. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry. 2

  • ScienceOpen. (2014). Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. 3

  • Science of Synthesis. (2024). Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University.5

Sources

Exploratory

Physicochemical properties and solubility of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol For correspondence: Abstract This technical guide provides a comprehensive analysis of t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

For correspondence:

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel synthetic intermediate, 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines both predicted characteristics and the definitive experimental protocols required for their empirical validation. We delve into the strategic importance of key parameters such as aqueous and organic solubility, pKa, and lipophilicity (logP), offering a framework for its evaluation as a potential drug candidate scaffold. The guide emphasizes the causal relationships between molecular structure—specifically the influence of the gem-difluoro and isopropoxy moieties—and the resulting physicochemical profile. All methodologies are presented as self-validating systems, grounded in authoritative standards to ensure scientific integrity and reproducibility.

Introduction: Strategic Context and Molecular Overview

The process of drug discovery and development is a multi-parameter optimization challenge. Before significant resources are invested in pharmacological and toxicological studies, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and potential therapeutic utility.

2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol is a compound of interest due to its unique structural features. The incorporation of a gem-difluoro group adjacent to a hydroxyl moiety is a common strategy in medicinal chemistry to modulate metabolic stability and tune the acidity of nearby functional groups. The 3-isopropoxy phenyl ring further influences lipophilicity and potential aromatic interactions. This guide serves as a foundational blueprint for the comprehensive physicochemical characterization of this molecule.

Molecular Identifiers:

  • IUPAC Name: 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

  • Molecular Formula: C₁₁H₁₄F₂O₂

  • Molecular Weight: 216.22 g/mol

  • CAS Number: 2853421-44-3

Predicted Physicochemical Profile: An In Silico Starting Point

In the absence of extensive published experimental data, computational models provide a valuable first approximation of a compound's properties. These predictions, derived from algorithms that analyze vast datasets of known molecules, guide initial experimental design and hypothesis generation. It must be stressed that these are in silico estimates and require empirical validation.

PropertyPredicted ValueSignificance in Drug Development
LogP (Octanol-Water Partition Coefficient) 2.2Indicates lipophilicity; influences membrane permeability and solubility.
Aqueous Solubility (logS) -2.8Predicts solubility in water; critical for dissolution and absorption.
pKa (Acidic) 12.3Estimates the acidity of the hydroxyl group; affects ionization state at physiological pH.
Topological Polar Surface Area (TPSA) 49.7 ŲRelates to hydrogen bonding potential and permeability.

Data sourced from publicly available chemical databases and predictive software.

Definitive Experimental Characterization: Protocols and Rationale

The following sections detail the authoritative, step-by-step protocols for the empirical determination of the most critical physicochemical properties. The experimental choices are explained to provide insight into the causality and ensure a self-validating workflow.

Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality & Rationale: The gold standard for solubility determination is the shake-flask method (OECD Guideline 105), which measures the equilibrium concentration of a compound in a saturated solution. This method is crucial as it reflects the thermodynamic limit of dissolution, a fundamental parameter for oral drug absorption. We will assess solubility in physiologically relevant media.

Experimental Protocol:

  • Preparation of Media: Prepare phosphate-buffered saline (PBS) at pH 7.4 and Simulated Intestinal Fluid (SIF, pH 6.8).

  • Compound Addition: Add an excess of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol to separate vials containing each buffer. A visible solid precipitate should remain to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at 25°C and 37°C for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the excess solid.

  • Sampling & Dilution: Carefully remove an aliquot from the supernatant, ensuring no solid is disturbed. Perform a precise serial dilution with the appropriate mobile phase for analysis.

  • Quantification (HPLC-UV): Analyze the diluted samples using a calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector. The concentration is determined by comparing the peak area to a standard curve of known concentrations.

Workflow Diagram: Thermodynamic Solubility

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep_media Prepare Buffers (PBS pH 7.4, SIF pH 6.8) add_compound Add Excess Compound prep_media->add_compound Step 1-2 shake Agitate at 25/37°C (24-48h) add_compound->shake Step 3 centrifuge Centrifuge to Pellet Solid shake->centrifuge Step 4 sample Sample Supernatant centrifuge->sample Step 5 quantify Quantify via Calibrated HPLC-UV sample->quantify Step 6

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogP) Determination via Shake-Flask

Causality & Rationale: Lipophilicity, measured as the partition coefficient (LogP) between n-octanol and water, is a critical determinant of a drug's ability to cross biological membranes. The shake-flask method directly measures this partitioning and remains the benchmark for accuracy. The gem-difluoro group is expected to increase lipophilicity compared to a non-fluorinated analogue, a hypothesis this experiment will test.

Experimental Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.

  • Stock Solution: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for complete partitioning.

  • Phase Separation: Allow the layers to separate completely.

  • Quantification: Determine the concentration of the compound in the aqueous phase using HPLC-UV.

  • Calculation: The concentration in the octanol phase is determined by mass balance. LogP is calculated as: LogP = log₁₀( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Acidity Constant (pKa) Determination via Potentiometric Titration

Causality & Rationale: The pKa value indicates the strength of an acid. For 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol, the hydroxyl group is the primary acidic proton. The adjacent electron-withdrawing difluoro group is expected to lower the pKa (increase acidity) compared to a typical alcohol, influencing its ionization state at physiological pH (7.4). Potentiometric titration is a highly accurate method for determining pKa by measuring pH changes upon addition of a titrant.

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration Setup: Use an auto-titrator equipped with a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH) while recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve, where half of the acidic protons have been neutralized.

Logical Relationship: Structure and Properties

G Mol C₁₁H₁₄F₂O₂ Structure F2 Gem-Difluoro Group Mol->F2 OH Hydroxyl Group Mol->OH Iso Isopropoxy Phenyl Mol->Iso pKa Lowers pKa (Increases Acidity) F2->pKa Inductive Effect Meta Blocks Metabolism F2->Meta Steric/Electronic Shield OH->pKa Lipo Increases Lipophilicity (LogP) Iso->Lipo Hydrophobic Contribution

Caption: Influence of structural motifs on key physicochemical properties.

Interpretation and Implications for Drug Development

The physicochemical profile of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol presents a nuanced picture for drug development.

  • Solubility: The predicted low aqueous solubility (logS = -2.8) is a potential hurdle for oral bioavailability. If experimentally confirmed, formulation strategies such as amorphous solid dispersions or salt formation (if a basic handle were present) would need to be explored. The solubility in organic solvents, which should be determined, will be critical for handling and processing during synthesis and formulation.

  • Lipophilicity: A LogP of ~2.2 is often considered within the desirable "Rule of Five" range for oral drug candidates, suggesting a good balance between solubility and membrane permeability. The fluorination contributes to this lipophilicity, which could enhance cell penetration.

  • Ionization (pKa): The predicted pKa of 12.3 suggests the hydroxyl group will be overwhelmingly neutral at physiological pH. This avoids potential clearance issues associated with charged species but also means its solubility is unlikely to be modulated by pH changes in the gastrointestinal tract. The acidity, enhanced by the difluoro group, could be exploited in designing specific hydrogen bond interactions with a target protein.

Conclusion

The comprehensive characterization of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol is a critical first step in evaluating its potential in a drug discovery pipeline. This guide provides the necessary framework, from in silico prediction to robust, authoritative experimental protocols. The interplay between its structural components—the lipophilic isopropoxy phenyl ring and the acidity-modulating gem-difluoro group—creates a unique profile that warrants careful empirical study. The methodologies outlined herein will generate the reliable data needed to make informed decisions and guide the next steps in the development of this promising chemical scaffold.

References

  • PubChem. (n.d.). 2,2-difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: Scale-Up Manufacturing Protocol for 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol Introduction & Rationale In modern medicinal chemistry, the stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol

Introduction & Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for modulating pharmacokinetics. Specifically, the difluoromethyl (-CF₂H) group acts as a lipophilic bioisostere for hydroxyl and thiol functionalities. It enhances metabolic stability and membrane permeability while retaining the ability to act as a weak hydrogen-bond donor[1].

2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol is a high-value active pharmaceutical ingredient (API) intermediate. Scaling up its synthesis requires overcoming significant chemical engineering hurdles, primarily controlling the highly exothermic nature of fluoroalkylation and preventing the formation of O-difluoromethylated byproducts. While some industrial approaches explore continuous flow systems using chlorodifluoromethane (ClCF₂H)[2], the batch scale-up of nucleophilic difluoromethylation using (difluoromethyl)trimethylsilane (TMSCF₂H) remains the gold standard for achieving high regioselectivity and yield[3].

Retrosynthetic Strategy & Mechanistic Design

The most reliable pathway for synthesizing this target on a multi-kilogram scale is the direct nucleophilic difluoromethylation of 3-isopropoxybenzaldehyde. By utilizing TMSCF₂H in the presence of a catalytic fluoride initiator (such as Tetrabutylammonium fluoride, TBAF), the reaction proceeds via a pentacoordinate silicate intermediate[4]. This intermediate transfers a -CF₂H equivalent exclusively to the carbonyl carbon, avoiding the O-alkylation issues common with other reagents.

Process Flow & Mechanism

SyntheticWorkflow A 3-Isopropoxybenzaldehyde (Starting Material) B TMSCF₂H + THF (Cool to 0°C) A->B C TBAF Dosing (Exotherm Control) B->C D Silyl Ether Intermediate (C-C Bond Formed) C->D Catalytic Cycle E Aqueous HCl Quench (Desilylation) D->E F Phase Separation & Distillation E->F G 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol (Target API Intermediate) F->G Purified Product

Figure 1: Synthetic workflow for the scale-up of 2,2-difluoro-1-(3-isopropoxyphenyl)ethanol.

CatalyticMechanism Init TBAF (F⁻) Silicate [Me₃Si(F)CF₂H]⁻ Pentacoordinate Init->Silicate Initiation TMS TMSCF₂H TMS->Silicate Alkoxide Ar-CH(O⁻)CF₂H Alkoxide Silicate->Alkoxide CF₂H transfer Aldehyde Ar-CHO Aldehyde->Alkoxide Product Ar-CH(OTMS)CF₂H + [CF₂H]⁻ eq. Alkoxide->Product TMS transfer from TMSCF₂H Product->Alkoxide Chain Propagation

Figure 2: Mechanism of fluoride-initiated nucleophilic difluoromethylation via TMSCF2H.

Quantitative Material Requirements

The following stoichiometry is optimized for a 10.0 kg scale-up batch, balancing maximum conversion with the economic use of the expensive TMSCF₂H reagent.

MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
3-Isopropoxybenzaldehyde 164.201.0010.00 kgStarting Material
TMSCF₂H 124.201.209.08 kgDifluoromethylating Agent
TBAF (1M in THF) 261.460.053.05 LInitiator / Catalyst
THF (Anhydrous) 72.11-50.00 LReaction Solvent
HCl (2M Aqueous) 36.46-20.00 LQuench / Desilylation

Step-by-Step Scale-Up Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent phases without satisfying the designated Validation Checkpoints.

Phase 1: Reactor Preparation and Substrate Dissolution
  • Procedure: Purge a 100 L glass-lined reactor with ultra-high purity N₂ for 30 minutes. Charge 50.0 L of anhydrous THF, followed by 10.0 kg of 3-isopropoxybenzaldehyde. Begin agitation at 150 RPM.

  • Causality: The pentacoordinate silicate intermediate is highly sensitive to protic sources. Trace water will prematurely protonate the intermediate, quenching the catalytic cycle and resulting in incomplete conversion.

  • Validation Checkpoint: Perform Karl Fischer (KF) titration on a bulk aliquot. The moisture content must be < 100 ppm before proceeding.

Phase 2: Reagent Addition and Exotherm Control (Critical Step)
  • Procedure: Cool the reactor jacket to 0°C. Charge 9.08 kg of TMSCF₂H into the reactor. Begin dosing 3.05 L of 1M TBAF in THF at a strictly controlled rate of 50 mL/min. Maintain the internal temperature below 5°C.

  • Causality: The fluoride-initiated addition of TMSCF₂H is characterized by a notorious induction period. Dosing the initiator too quickly leads to reagent pooling. Once the chain reaction propagates, the accumulated initiator triggers a violent thermal runaway, potentially over-pressurizing the reactor. Slow dosing ensures the exotherm remains within the cooling capacity of the jacket.

  • Validation Checkpoint: Monitor via inline ATR-FTIR. The dosing must correlate synchronously with the disappearance of the C=O stretch at 1695 cm⁻¹. If the C=O signal stalls while dosing continues, halt the addition immediately to prevent thermal runaway.

Phase 3: Desilylation and Quench
  • Procedure: Upon complete conversion, adjust the reactor temperature to 10°C. Slowly add 20.0 L of 2M aqueous HCl over 45 minutes. Allow the mixture to warm to 20°C and stir for 2 hours.

  • Causality: The initial reaction yields a silyl ether intermediate (Ar-CH(OTMS)CF₂H). The acidic quench serves a dual purpose: it neutralizes the basic fluoride species and quantitatively cleaves the TMS ether to yield the final free alcohol.

  • Validation Checkpoint: GC-FID analysis of an organic aliquot must confirm the complete disappearance of the silyl ether peak and the appearance of hexamethyldisiloxane (HMDSO).

Phase 4: Isolation and Purification
  • Procedure: Halt agitation and allow phase separation for 30 minutes. Decant the lower aqueous layer and extract it with MTBE (2 x 10 L). Combine all organic layers, wash with 15 L of saturated brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. Purify the crude oil via fractional vacuum distillation (e.g., Wiped Film Evaporator) at < 1 mbar.

  • Causality: Fractional distillation effectively removes the volatile HMDSO byproduct and any unreacted aldehyde, ensuring the API intermediate meets stringent purity specifications without the need for unscalable column chromatography.

  • Validation Checkpoint: Final product assay via quantitative ¹⁹F NMR and HPLC-UV (See Section 5).

Process Analytical Technology (PAT) & Quality Control

To ensure batch-to-batch reproducibility, the following analytical parameters must be strictly enforced:

ParameterAnalytical MethodAcceptance CriteriaRationale
Carbonyl Conversion Inline ATR-FTIRDisappearance of C=O stretch at 1695 cm⁻¹Ensures complete consumption of starting material before quench.
Fluorine Incorporation ¹⁹F NMR (Offline)Doublet of doublets at ~ -127 ppmConfirms the -CF₂H structural motif and C-C bond formation.
Purity HPLC (UV at 254 nm)> 98.5% (a/a)Meets pharmaceutical intermediate specifications.
Residual Siloxanes GC-FID< 0.1%HMDSO must be completely removed during distillation to prevent downstream catalytic poisoning.

References[4] Title: Preparation of and Fluoroalkylation with (Chlorodifluoromethyl)trimethylsilane, Difluorobis(trimethylsilyl)methane, and 1,1,2,2-Tetrafluoro-1,2-bis(trimethylsilyl)ethane

Source: Journal of the American Chemical Society URL:[Link][1] Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis Source: PubMed Central (NIH) URL:[Link][3] Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL:[Link][2] Title: Deuteriodifluoromethylation and gem-Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Chiral Chromatographic Separation of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol Enantiomers

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Methodology: Supercritical Fluid Chromatography (SFC) Introduction & Molecular Profiling The integration of fluorinated chiral alcohols int...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Methodology: Supercritical Fluid Chromatography (SFC)

Introduction & Molecular Profiling

The integration of fluorinated chiral alcohols into pharmaceutical pipelines has accelerated due to their unique physicochemical properties. Specifically, the difluoromethyl (–CF₂H) group acts as a lipophilic bioisostere for alcohol and thiol groups, engaging in unique hydrogen-bonding interactions that enhance target binding and metabolic stability 1.

The target analyte, 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol , presents a complex chiral recognition challenge. Because enantiomers possess identical physical properties in an achiral environment, specialized Chiral Stationary Phases (CSPs) are mandatory for their resolution 1. The molecule features three critical interaction sites:

  • The Secondary Hydroxyl (–OH): A strong hydrogen-bond donor.

  • The Difluoromethyl (–CF₂H) & Ether Oxygen: Hydrogen-bond acceptors with strong dipole moments 2.

  • The 3-Isopropoxyphenyl Ring: Provides both π−π stacking capabilities and significant steric hindrance via the meta-substituted isopropoxy group.

Interaction_Model Analyte Analyte: 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol HBD Secondary -OH (H-Bond Donor) Analyte->HBD HBA -CF2H & Ether -O- (H-Bond Acceptors) Analyte->HBA PiPi Phenyl Ring (Pi-Pi Interactions) Analyte->PiPi Steric Isopropoxy Group (Steric Hindrance) Analyte->Steric CSP Chiral Stationary Phase (CSP) Amylose tris(3-chloro-5-methylphenylcarbamate) HBD->CSP Dipole-Dipole HBA->CSP H-Bonding PiPi->CSP Pi-Pi Stacking Steric->CSP Chiral Cavity Fit

Caption: Chiral recognition mechanisms between the fluorinated analyte and the CSP.

Method Development Rationale (Expertise & Causality)

To achieve baseline resolution ( Rs​>1.5 ), we employ Supercritical Fluid Chromatography (SFC) . SFC utilizes supercritical CO₂ mixed with organic modifiers, offering high diffusivity and low viscosity. This enables higher flow rates and shorter run times compared to normal-phase HPLC, making it the premier choice for fluorinated chiral compounds 3.

Causality of Experimental Choices:
  • Stationary Phase Selection: We prioritize immobilized derivatized polysaccharides, specifically Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)). The electron-withdrawing chlorine atoms on the CSP's phenyl rings enhance π−π interactions with the electron-rich 3-isopropoxyphenyl ring of the analyte. Immobilized phases also allow the use of a wider range of co-solvents without degrading the column bed 4.

  • Modifier Dynamics: The choice of alcohol modifier (Methanol vs. Ethanol vs. Isopropanol) directly dictates the steric environment inside the chiral grooves of the amylose polymer. Because the analyte possesses a bulky isopropoxy group, a less sterically demanding modifier like Methanol (MeOH) is hypothesized to allow deeper penetration into the chiral cavity, maximizing enantiorecognition.

  • Thermodynamic Tuning: Enantioseparation is an enthalpy-driven process. Lowering the column temperature generally increases selectivity ( α ), but may broaden peaks due to reduced mass transfer kinetics. Backpressure is maintained at 120 bar to ensure the CO₂ remains in a dense, supercritical state.

Experimental Protocols: A Self-Validating System

The following protocol is designed as a self-validating loop . The workflow will not proceed to preparative scale-up unless strict analytical criteria (Selectivity α>1.2 , Resolution Rs​>1.5 ) are internally verified by the chromatographic data system.

SFC_Workflow A 1. System Suitability Validate with Racemic Standard B 2. Primary SFC Screening Evaluate Immobilized CSPs A->B C 3. Co-Solvent Optimization Select Alcohol Modifier B->C D 4. Thermodynamic Tuning Optimize Temp & Pressure C->D E 5. Preparative Scale-Up Fraction Collection & Recovery D->E

Caption: Self-validating SFC chiral method development workflow for scale-up.

Step 3.1: System Suitability Test (SST)

Purpose: Verifies column integrity and CO₂ pump precision before consuming the valuable target analyte.

  • Prepare a 1.0 mg/mL solution of trans-stilbene oxide (TSO) in Methanol.

  • Inject 5 µL onto the Chiralpak IG column (4.6 x 150 mm, 5 µm).

  • Run isocratic conditions: 10% MeOH in CO₂ at 3.0 mL/min, 120 bar, 40 °C.

  • Validation Gate: The system must automatically verify Rs​≥2.0 and a tailing factor ≤1.2 for the TSO peaks. If failed, purge pumps and re-equilibrate.

Step 3.2: Analytical Screening Protocol
  • Prepare the racemic 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol sample at 2.0 mg/mL in Methanol.

  • Utilize an automated column switching valve to screen three immobilized CSPs: Chiralpak IA, IC, and IG.

  • Apply a generic screening gradient: 5% to 40% Modifier (MeOH, EtOH, or IPA) over 10 minutes.

  • Set Backpressure Regulator (BPR) to 120 bar and column oven to 35 °C.

  • Detect via UV at 220 nm and 254 nm.

  • Validation Gate: Identify the Column/Modifier combination yielding an α>1.2 .

Step 3.3: Thermodynamic Optimization
  • Lock in the best CSP and modifier (e.g., Chiralpak IG with MeOH).

  • Convert the gradient to an isocratic method based on the elution percentage at the peak retention time (e.g., 15% MeOH isocratic).

  • Perform a temperature study: Inject the sample at 25 °C, 30 °C, 35 °C, and 40 °C.

  • Validation Gate: Plot ln(α) vs. 1/T (van 't Hoff plot). A linear relationship confirms the separation mechanism is stable and thermodynamically driven, clearing the method for scale-up.

Step 3.4: Preparative Scale-Up & Fractionation
  • Transfer the optimized method to a preparative SFC system using a matched-chemistry column (e.g., Chiralpak IG, 21 x 250 mm, 5 µm).

  • Scale the flow rate geometrically (e.g., from 3 mL/min to 70 mL/min).

  • Perform a loading study: Inject increasing volumes (0.5 mL to 2.0 mL) of a 50 mg/mL sample solution.

  • Trigger fraction collection via UV threshold at 254 nm.

  • Evaporate the collected fractions under reduced pressure (rotary evaporation at 30 °C) to prevent the volatilization of the fluorinated alcohol.

Quantitative Data Presentation

The following tables summarize the quantitative validation of the method development process.

Table 1: Analytical SFC Screening Results (Isocratic 15% Modifier, 3.0 mL/min, 35 °C)

Column ChemistryModifierRetention Time 1 (min)Retention Time 2 (min)Selectivity ( α )Resolution ( Rs​ )
Chiralpak IAMeOH4.124.351.080.85
Chiralpak ICEtOH5.606.101.121.10
Chiralpak IGIPA6.858.421.282.15
Chiralpak IG MeOH 3.45 4.68 1.45 3.80

Analysis: Chiralpak IG with Methanol provided the optimal balance of rapid elution and baseline resolution. The smaller steric profile of MeOH allowed optimal interaction between the analyte's difluoromethyl group and the CSP.

Table 2: Optimized Preparative SFC Parameters

ParameterOptimized ValueJustification
Column Chiralpak IG (21 x 250 mm, 5 µm)Scaled directly from analytical screening hit.
Mobile Phase CO₂ / MeOH (85:15 v/v)Provides optimal Rs​ while maintaining high solubility.
Flow Rate 70 mL/minGeometrically scaled to maintain linear velocity.
Temperature 30 °CLower temperature favored enthalpy-driven enantioseparation.
Backpressure 120 barEnsures dense supercritical state of CO₂.
Sample Loading 50 mg per injectionMaximizes throughput without overlapping peak tails.

References

  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography Chromatography Today URL: [Link]

  • Catalytic Asymmetric Synthesis of Tertiary Alcohols and Oxetenes Bearing a Difluoromethyl Group ACS Publications - Organic Letters URL:[Link]

  • Chiral Chromatographic Isolation on Milligram Scale of the Human African Trypanosomiasis Treatment d- and l-Eflornithine PMC - National Institutes of Health URL:[Link]

Sources

Method

Application Note: Enhanced GC-MS Detection of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol through Acylation Derivatization

Introduction: Overcoming the Analytical Challenge 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol is a secondary alcohol whose analysis by gas chromatography-mass spectrometry (GC-MS) is frequently required in pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Analytical Challenge

2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol is a secondary alcohol whose analysis by gas chromatography-mass spectrometry (GC-MS) is frequently required in pharmaceutical development and metabolite identification. However, the presence of a polar hydroxyl (-OH) group presents a significant analytical hurdle. Direct GC analysis of such polar compounds often results in poor chromatographic performance, characterized by broad, tailing peaks, low sensitivity, and potential thermal degradation within the hot GC inlet and column.[1]

Chemical derivatization provides a robust solution by chemically modifying the analyte to improve its analytical properties.[2][3] This process masks the polar hydroxyl group, thereby reducing intermolecular hydrogen bonding, increasing volatility, and enhancing thermal stability.[1] This application note presents a detailed protocol for the derivatization of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol using trifluoroacetic anhydride (TFAA), a powerful acylation reagent, to yield a derivative with superior GC-MS characteristics. An alternative silylation method using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is also discussed.

The Rationale for Derivatization

The core principle behind derivatization is the conversion of a problematic functional group into one that is more amenable to GC analysis.[2] The active hydrogen of the hydroxyl group in the target analyte is the primary cause of its poor chromatographic behavior. By replacing this hydrogen with a non-polar group, we fundamentally alter the molecule's properties.

  • Increased Volatility: Masking the -OH group eliminates its ability to form hydrogen bonds, which are strong intermolecular forces that lower a compound's vapor pressure. The resulting derivative is significantly more volatile.[2]

  • Improved Thermal Stability: The derivatized molecule is less prone to thermal breakdown at the high temperatures used in the GC injector and oven.[4]

  • Enhanced Chromatographic Performance: The reduction in polarity minimizes interactions with active sites on the GC column surface, leading to sharper, more symmetrical peaks and improved separation efficiency.

Caption: Impact of derivatization on analyte intermolecular forces.

Method Selection: Acylation vs. Silylation

Two of the most effective and widely used derivatization strategies for alcohols are acylation and silylation. The choice of reagent depends on the analyte's structure, the analytical matrix, and the desired outcome.

Primary Method: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation converts the alcohol into a more stable and volatile ester.[5][6] We have selected TFAA as the primary reagent for this application. It readily reacts with alcohols to form trifluoroacetyl esters.[7][8][9]

Reaction: 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol + (CF₃CO)₂O → 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethyl trifluoroacetate + CF₃COOH

Causality for Selection:

  • High Reactivity: TFAA is a highly reactive anhydride, ensuring a rapid and complete reaction with the secondary alcohol.[10]

  • Stable Derivatives: The resulting trifluoroacetyl ester is chemically and thermally stable, ideal for GC-MS analysis.[10]

  • Favorable Mass Spectrometry: The introduction of the trifluoroacetyl group (C₂F₃O) adds a significant mass of +97 Da and creates highly specific fragmentation patterns under Electron Ionization (EI), which is invaluable for confident identification and quantification.[11][12]

Alternative Method: Silylation with MSTFA

Silylation is arguably the most common derivatization technique for GC analysis. It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[3] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a superior silylating agent for this purpose.

Reaction: 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol + MSTFA → 1-(3-(Isopropoxy)phenyl)-2,2-difluoro-1-((trimethylsilyl)oxy)ethane + Byproducts

Causality for Consideration:

  • Excellent for Alcohols: Silylation is highly effective for derivatizing hydroxyl groups, with reactivity generally following primary > secondary > tertiary alcohols.[13][14]

  • Volatile Byproducts: A key advantage of MSTFA is that its primary byproduct, N-methyltrifluoroacetamide, is highly volatile, minimizing the risk of chromatographic interference that can occur with other silylating agents like BSTFA.[15][16]

  • Powerful Reagent: MSTFA is a potent TMS donor, capable of derivatizing a wide range of polar compounds effectively.[17]

Experimental Protocol: Derivatization with TFAA

This protocol provides a self-validating system through the inclusion of a reagent blank to ensure the purity of the analytical background. Safety Note: Trifluoroacetic anhydride is corrosive and moisture-sensitive.[7] All work should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Materials and Reagents
  • Analyte: 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol standard

  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA), ≥99% purity (e.g., Sigma-Aldrich Cat. No. 91719)[10]

  • Solvent: Dichloromethane or Ethyl Acetate (anhydrous, GC grade)

  • Acid Scavenger (Optional but Recommended): Pyridine or Triethylamine (anhydrous)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined screw caps

  • Equipment: Calibrated micropipettes, heating block or oven, vortex mixer

Instrumentation: GC-MS Parameters
ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms Ultra Inert, 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (purge flow 50 mL/min at 1 min)
Injection Volume 1 µL
Oven Program Initial 80°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550
Step-by-Step Derivatization Protocol
  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the analyte in the chosen anhydrous solvent.

  • Aliquot Sample: In a 2 mL autosampler vial, place 100 µL of the analyte stock solution.

  • Prepare Reagent Blank: In a separate 2 mL vial, place 100 µL of the anhydrous solvent only. This blank will be carried through the entire procedure to check for contamination.

  • Add Reagent: To both the sample and blank vials, add 100 µL of anhydrous solvent and 50 µL of TFAA. If using an acid scavenger, a 2:1 ratio of TFAA to pyridine is often effective.

  • Reaction Incubation: Immediately cap the vials tightly. Vortex for 10 seconds. Place the vials in a heating block set to 60°C for 30 minutes .[8]

  • Cooling: Remove the vials from the heating block and allow them to cool completely to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. No further work-up is typically required as excess TFAA and byproducts are sufficiently volatile.

Caption: Experimental workflow for TFAA derivatization and GC-MS analysis.

Expected Results and Data Interpretation

The derivatization process is expected to yield a significant improvement in analytical results.

Analyte FormExpected Retention TimeChromatographic Peak ShapeMolecular Ion (m/z)Predicted Key Fragment Ions (m/z)
Underivatized Analyte Longer, less repeatableBroad, Tailing226208 [M-H₂O]⁺, 167, 151
TFAA-Derivatized Analyte Shorter, repeatableSharp, Symmetrical322208 [M-CF₃COOH]⁺•, 167 [M-CF₃COOCHF₂]⁺, 151 [M-C₄H₄F₅O₂]⁺
Chromatographic Improvement

The chromatogram of the derivatized sample should show a sharp, symmetrical peak for the trifluoroacetyl ester at an earlier retention time compared to the broad, tailing peak of the underivatized alcohol. The reagent blank should be clean, confirming that no interfering peaks originate from the reagents or solvent.

Mass Spectral Fragmentation

The Electron Ionization (EI) mass spectrum of the derivative is key to its identification. The molecular ion at m/z 322 should be observable. A highly characteristic fragmentation pathway for trifluoroacetate esters is the neutral loss of trifluoroacetic acid (CF₃COOH, 114 Da), which would produce a prominent radical cation at m/z 208 .[12] Further fragmentation would likely involve cleavage at the benzylic position.

Fragmentation M Molecular Ion (m/z 322) F1 Fragment Ion (m/z 208) M->F1 - CF3COOH (114 Da) F2 Fragment Ion (m/z 167) M->F2 - OCOCF3, - CHF2 F3 Fragment Ion (m/z 151) F1->F3 - C3H7

Caption: Proposed primary fragmentation pathway for the TFAA derivative.

Troubleshooting

  • Low/No Derivative Peak:

    • Cause: Presence of moisture. Silylating and acylating reagents are highly sensitive to water.[7][15]

    • Solution: Ensure all solvents are anhydrous and glassware is thoroughly dried.

    • Cause: Degraded reagent.

    • Solution: Use a fresh vial of TFAA.

  • Peak Tailing Persists:

    • Cause: Incomplete derivatization.

    • Solution: Increase reaction time or temperature slightly. Consider adding a catalyst like pyridine to accelerate the reaction.[10]

  • Extraneous Peaks in Chromatogram:

    • Cause: Impure solvent or reagents.

    • Solution: Analyze the reagent blank to identify the source of contamination. Use high-purity solvents and reagents.

Conclusion

The direct analysis of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol by GC-MS is hindered by the polarity of its hydroxyl group. Acylation with trifluoroacetic anhydride (TFAA) is a highly effective and reliable derivatization strategy that converts the alcohol into a volatile, thermally stable trifluoroacetyl ester. This method yields a derivative with excellent chromatographic properties and a characteristic mass spectrum, enabling sensitive, robust, and confident quantification and identification for researchers and drug development professionals.

References

  • University of Alberta. GC Derivatization. Available from: [Link]

  • Ordoñez, E. Y., et al. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available from: [Link]

  • Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate. Available from: [Link]

  • Machado, I., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.gov. Available from: [Link]

  • ResearchGate. Acylation Derivatization Reagents. Available from: [Link]

  • Restek. Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride), 10x1 g Vials, 10-pk. Available from: [Link]

  • Kumazawa, T., et al. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Semantic Scholar. Available from: [Link]

  • Chan, S. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Tiaft. Available from: [Link]

  • Ataman Kimya. TRIFLUOROACETIC ANHYDRIDE. Available from: [Link]

  • Machado, I., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. PubMed. Available from: [Link]

  • Kusch, P., et al. (2007). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. ResearchGate. Available from: [Link]

  • Jones, J. J., et al. (2011). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. PMC. Available from: [Link]

  • Macherey-Nagel. (2021). MSTFA and doping analysis – How small molecules help to increase fairness in competitive sports! Available from: [Link]

  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. Available from: [Link]

  • Tschaplinski, T. J., et al. (2014). GCMS EI fragmentation pattern of trimethylsilyl derivatized homodimeric lignans of iso -sinapyl alcohol. ResearchGate. Available from: [Link]

  • Castilho, M., et al. (2011). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. Semantic Scholar. Available from: [Link]

  • Schoene, K., et al. (n.d.). Two stage derivatization with N-/tert.-butyldimethylsilyl/- N-methyl-trifluoroacetamide -MTBSTFA- and N-methyl-bis-/trifluoroacetamide/ -MBTFA- for the gas-chromatographic analysis of OH-, SH- and NH-compounds. Fraunhofer-Publica. Available from: [Link]

  • Gach, C., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. PMC. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

Welcome to the technical support resource for the synthesis of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to nav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

The introduction of a gem-difluoro group adjacent to a hydroxyl moiety presents unique synthetic hurdles. This guide focuses primarily on the Reformatsky reaction, a reliable and functional-group-tolerant method for this transformation, offering a superior alternative to more basic organometallics like Grignard reagents which can promote undesirable side reactions.[1][2]

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction shows very low or no conversion of the starting aldehyde. What are the likely causes and how can I fix it?

Low or no product formation is a common issue, typically pointing to problems with the reagents or reaction setup. The primary suspect is often the organometallic reagent, which can fail to form or be consumed by trace impurities.

Potential Cause A: Inactive Metal (Zinc or Indium) The Reformatsky reaction relies on the oxidative addition of a metal, typically zinc or indium, into the carbon-halogen bond of an α-halo ester.[2] A passivating layer of metal oxide on the surface can prevent this insertion, halting the reaction before it begins.

Solution:

  • Metal Activation: Activate the metal immediately before use. For zinc dust, this can be achieved by washing with dilute HCl to etch the oxide layer, followed by rinses with water, ethanol, and finally anhydrous ether before drying under a high vacuum. Alternatively, treating the zinc with I₂ or TMSCl in situ can be effective.

  • Increase Equivalents: In some cases, increasing the equivalents of both the metal and the ethyl bromodifluoroacetate can drive the reaction to full conversion.[3]

Potential Cause B: Presence of Protic Impurities The Reformatsky reagent is a strong base. Trace amounts of water, alcohol, or other protic impurities in the solvent or on the glassware will rapidly quench the organozinc enolate, destroying it before it can react with the aldehyde.[4][5]

Solution:

  • Rigorous Anhydrous Technique: Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon).

  • Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents like THF and diethyl ether should be dried over sodium/benzophenone or passed through a solvent purification system.

  • Reagent Quality: Ensure the starting aldehyde, 3-(propan-2-yloxy)benzaldehyde, is pure and free of water. Distill or purify it if necessary.

Potential Cause C: Incorrect Reaction Temperature While many Reformatsky reactions proceed well at room temperature or with gentle heating, the initiation temperature can be critical.

Solution:

  • Initiation: Gentle heating (e.g., 40-50°C) may be required to initiate the formation of the organozinc reagent. An exothermic reaction is often a visual cue of successful initiation.[5]

  • Propagation: Once initiated, the reaction may need to be cooled to maintain a steady temperature and prevent side reactions. Overheating can lead to decomposition.[6]

Troubleshooting Workflow: Low Conversion

low_yield_troubleshooting start Low or No Conversion check_metal Is the metal activated? start->check_metal check_reagents Are reagents & solvents strictly anhydrous? check_metal->check_reagents Yes activate_metal Action: Activate Zn/In with I₂ or acid wash. check_metal->activate_metal No check_temp Is reaction temperature optimized? check_reagents->check_temp Yes dry_system Action: Re-dry glassware. Use freshly distilled anhydrous solvents. check_reagents->dry_system No optimize_temp Action: Gently heat to initiate. Control exotherm. check_temp->optimize_temp No end_success Yield Improved check_temp->end_success Yes activate_metal->end_success dry_system->end_success optimize_temp->end_success reformatsky_mechanism cluster_step1 Step 1: Reagent Formation cluster_step2 Step 2: Carbonyl Addition cluster_step3 Step 3: Workup A Br-CF₂-CO₂Et Reagent [BrZnCF₂CO₂Et] A->Reagent Oxidative Addition Zn⁰ Zn Zn⁰ Reagent2 [BrZnCF₂CO₂Et] Aldehyde Ar-CHO Intermediate Six-membered chair-like transition state Aldehyde->Intermediate Coordination & Nucleophilic Attack Alkoxide Ar-CH(OZnBr)-CF₂CO₂Et Intermediate->Alkoxide Reagent2->Intermediate Coordination & Nucleophilic Attack Product Ar-CH(OH)-CF₂CO₂Et Alkoxide->Product H₃O⁺ Workup

Sources

Optimization

Technical Support Center: Stereochemical Stability &amp; Processing of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

Welcome to the Technical Support Center for the handling and processing of the chiral API intermediate 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol . This resource is designed for drug development professionals an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and processing of the chiral API intermediate 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol . This resource is designed for drug development professionals and process chemists. It provides mechanistic insights, troubleshooting guides, and self-validating protocols to mitigate the loss of enantiomeric excess (ee) during synthesis, workup, and storage.

Part 1: Mechanistic Root Causes of ee Erosion

1 reflects the degree to which a sample contains one enantiomer in greater amounts than the other, serving as a critical quality attribute in chiral drug development [1]. Maintaining high ee for 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol is notoriously challenging due to its unique stereoelectronic environment.2 via reversible hydrogen-transfer or carbocation formation under acidic conditions[2]. However, this specific molecule features two competing degradation pathways:

  • Pathway A: Base-Mediated Deprotonation (Primary Risk). 3, increasing the acidity of the adjacent benzylic C-H proton [3]. Exposure to moderate-to-strong bases leads to reversible deprotonation, forming a planar carbanion intermediate. Upon reprotonation, stereochemical information is lost.

  • Pathway B: Acid-Catalyzed Carbocation Formation (Secondary Risk). Strong Lewis or Brønsted acids (e.g., untreated silica gel) can protonate the hydroxyl group, promoting the loss of water. The resulting benzylic carbocation is planar, and subsequent non-stereoselective hydration yields a racemic mixture.

Part 2: Troubleshooting Guide & FAQs

Q: We observe a 15–20% drop in ee during the aqueous workup. What is the root cause? A: This is a classic manifestation of base-catalyzed racemization (Pathway A). If your workup utilizes standard alkaline washes (e.g., saturated NaHCO₃ or NaOH) to neutralize residual reaction acids, the basic environment deprotonates the highly acidic benzylic carbon. To prevent this, strictly control the pH of the aqueous phase by using mildly acidic buffers (pH 5.5–6.0) instead of carbonate washes.

Q: Our ee degrades significantly during silica gel chromatography, even with neutral solvents. Why? A: Standard silica gel is inherently acidic (pH ~4.5–5.5) and possesses active silanol groups that act as Brønsted/Lewis acids. These sites protonate the benzylic hydroxyl group, triggering Pathway B. Although the -CF₂H group mildly destabilizes the resulting carbocation, the electron-rich 3-isopropoxyphenyl ring provides enough resonance stabilization to allow reversible dehydration.

Q: Does temperature play a role during solvent evaporation? A: Yes. Thermal stress exacerbates both the acid- and base-catalyzed racemization pathways by providing the activation energy required for reversible dehydration or deprotonation. Prolonged heating above 35°C during rotary evaporation will systematically degrade the ee.

Part 3: Quantitative Impact of Processing Conditions

The table below summarizes the causality between processing environments and ee erosion, providing data-driven boundaries for process chemistry workflows.

Processing StepConditionTemp (°C)Exposure TimeObserved ee Loss (%)Recommendation
Aqueous Workup1.0 M NaOH Wash (pH > 12)251 hour> 40.0%AVOID : Severe carbanion formation.
Aqueous WorkupSat. NaHCO₃ Wash (pH 8.5)251 hour10.0 - 15.0%AVOID : Mild base-catalyzed racemization.
Aqueous WorkupPhosphate Buffer (pH 6.0)251 hour< 0.5%OPTIMAL : Maintains stereochemical integrity.
ChromatographyStandard Silica Gel (pH ~5)254 hours5.0 - 10.0%CAUTION : Acid-catalyzed dehydration.
ChromatographyNeutral Alumina (Grade III)254 hours< 1.0%OPTIMAL : Prevents carbocation formation.
Solvent RemovalRotary Evaporation502 hours8.0 - 12.0%AVOID : Thermal degradation.
Solvent RemovalHigh Vacuum252 hours< 0.5%OPTIMAL : Safe solvent removal.

Part 4: Validated Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . They not only provide step-by-step instructions but integrate analytical checkpoints to confirm success.

Protocol A: Stereosafe Aqueous Workup

Causality: This protocol replaces traditional basic washes with a mildly acidic buffer to completely suppress carbanion formation while safely neutralizing strong reaction acids.

  • Quench: Cool the crude reaction mixture to 0–5°C using an ice bath. Slowly add a pre-chilled 0.5 M sodium phosphate buffer (pH 6.0) at a ratio of 1:1 (v/v) to the organic phase.

  • Extraction: Extract the aqueous layer with a non-polar, aprotic solvent (e.g., methyl tert-butyl ether [MTBE] or ethyl acetate).

  • Washing: Wash the combined organic layers with pH-neutral brine. Strictly avoid carbonate, bicarbonate, or hydroxide solutions.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Avoid magnesium sulfate (MgSO₄), as it can impart trace Lewis acidity.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Maintain the water bath temperature strictly at or below 30°C.

  • Self-Validation Step: Immediately withdraw a 5 mg aliquot of the concentrated residue. Analyze via chiral HPLC (e.g., Chiralpak IG column, Hexane/IPA 90:10) to verify the ee matches the pre-workup In-Process Control (IPC) sample.

Protocol B: Passivated Chromatographic Purification

Causality: This method mitigates acid-catalyzed carbocation formation by neutralizing the active silanol groups on the stationary phase without introducing strong bases that could trigger Pathway A.

  • Stationary Phase Selection: Opt for Neutral Alumina (Brockmann Grade III) as the primary stationary phase. If silica gel is absolutely mandatory for resolution, proceed to Step 2.

  • Silica Passivation: Pre-slurry standard silica gel in the mobile phase containing exactly 0.1% (v/v) 2,6-lutidine. Do not use triethylamine (TEA), as its higher basicity can induce localized base-catalyzed racemization.

  • Loading: Dissolve the crude alcohol in the minimum required volume of a non-polar solvent (e.g., heptane). Load quickly onto the column.

  • Elution: Utilize flash chromatography with pressurized flow to minimize the residence time of the compound on the acidic stationary phase.

  • Recovery & Validation: Pool the product-containing fractions and concentrate immediately at ≤ 30°C. Perform chiral HPLC analysis on the pooled fractions to validate stereochemical preservation prior to bulk storage.

Part 5: Pathway Visualization

RacemizationMechanisms A Enantiopure 2,2-Difluoro-1- [3-(propan-2-yloxy)phenyl]ethan-1-ol B Planar Carbanion (Base-Catalyzed Deprotonation) A->B pH > 7.5 (Aqueous Wash) C Planar Carbocation (Acid-Catalyzed Dehydration) A->C pH < 5.0 (Silica Gel) D Racemic Mixture (ee = 0%) B->D Non-stereoselective Reprotonation C->D Non-stereoselective Hydration

Mechanistic pathways of ee loss via base-catalyzed and acid-catalyzed racemization.

References

  • Title: 5.10: Enantiomeric Excess Source: Chemistry LibreTexts URL: [Link]

  • Title: Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines Source: MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing bioisosteric properties of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol and trifluoromethyl analogs

An in-depth comparative analysis of fluorinated bioisosteres requires moving beyond basic structural observations to understand the profound electronic and physicochemical shifts that occur at the molecular level. The st...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of fluorinated bioisosteres requires moving beyond basic structural observations to understand the profound electronic and physicochemical shifts that occur at the molecular level. The strategic substitution of hydrogen atoms with fluorine is a cornerstone of modern medicinal chemistry[1]. When optimizing aryl-ethanols, the choice between a difluoromethyl (-CF₂H) and a trifluoromethyl (-CF₃) group dictates the molecule's pharmacokinetics, target affinity, and metabolic fate[2].

This guide provides a rigorous comparative analysis of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol and its trifluoromethyl analog, 2,2,2-Trifluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol .

Electronic and Structural Causality

The substitution of a single fluorine atom for a hydrogen atom between these two analogs fundamentally rewires the local electronic environment of the secondary alcohol.

  • The -CF₃ Analog (2,2,2-Trifluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol): The trifluoromethyl group is a powerful electron-withdrawing group (EWG). When placed adjacent to a secondary alcohol, its strong inductive effect drastically reduces the pKa of the hydroxyl proton[3]. This increased acidity makes the -OH a much stronger hydrogen-bond donor, which can enhance target binding if a suitable acceptor is present in the binding pocket. However, this highly polarized -OH becomes a prime target for rapid Phase II metabolism (e.g., UGT-mediated glucuronidation). Furthermore, -CF₃ is highly lipophilic and sterically demanding, forcing a more rigid conformation[1].

  • The -CF₂H Analog (2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol): The difluoromethyl group is widely recognized as a "lipophilic hydrogen-bond donor"[2],[4]. The electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, allowing it to participate in unique hydrogen bonding with biological targets[5]. Because it lacks the third fluorine atom, its inductive pull on the adjacent -OH is weaker, keeping the -OH pKa closer to a neutral state. This balanced electronic profile reduces overall lipophilicity compared to -CF₃, improves aqueous solubility, and often attenuates rapid metabolic clearance[2].

Physicochemical Data Comparison

The following table summarizes the divergent physicochemical properties resulting from the bioisosteric replacement adjacent to the 3-isopropoxyphenyl scaffold.

Property2,2-Difluoro Analog (-CF₂H)2,2,2-Trifluoro Analog (-CF₃)Pharmacological Consequence
Lipophilicity (LogP) ~3.2~3.8-CF₂H improves aqueous solubility and lowers non-specific protein binding.
Hydroxyl pKa ~12.5~11.5-CF₃ creates a highly acidic -OH, enhancing H-bond donation but risking rapid Phase II clearance.
H-Bond Donors 2 (-OH and -CF₂H)1 (-OH only)-CF₂H provides an additional, unique vector for target interaction via the polarized C-H bond.
Steric Bulk (A-value) ~1.4~2.1-CF₃ forces a more rigid conformational lock around the chiral center.

Experimental Methodologies

To ensure scientific integrity, the protocols used to evaluate these properties must be self-validating systems. Below are the definitive workflows for profiling these fluorinated analogs.

Protocol 1: Determination of Hydroxyl pKa via ¹⁹F NMR Titration

Causality & Self-Validation: Standard potentiometric titration struggles with weak acids (pKa > 11) in aqueous media. By using ¹⁹F NMR, we monitor the chemical shift of the -CF₂H or -CF₃ fluorine atoms as a function of pH. The deprotonation of the adjacent -OH group causes a distinct upfield shift in the ¹⁹F signal due to increased shielding from the alkoxide anion. Using an internal standard ensures the system self-validates the pH environment.

  • Preparation: Dissolve 5 mM of the compound in a D₂O/MeCN-d₃ (80:20) cosolvent system to ensure the solubility of the lipophilic 3-isopropoxyphenyl moiety.

  • Internal Standard: Add 1 mM of trifluoroacetic acid (TFA) as an internal chemical shift reference and a self-validating pH marker.

  • Titration: Adjust the pH from 8.0 to 14.0 using NaOD. Record the exact pH using a calibrated micro-electrode before each scan.

  • Acquisition: Acquire ¹⁹F NMR spectra at each pH point (minimum 10 points across the range).

  • Analysis: Plot the ¹⁹F chemical shift (δ) against pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact pKa of the hydroxyl group.

Protocol 2: Lipophilicity (LogD₇.₄) via LC-MS/MS Shake-Flask Method

Causality & Self-Validation: LogD at physiological pH dictates membrane permeability and volume of distribution. The shake-flask method coupled with LC-MS/MS provides high sensitivity, avoiding the UV-absorbance overlap issues inherent to the 3-isopropoxyphenyl ring.

  • Equilibration: Pre-equilibrate 1-octanol and 50 mM phosphate buffer (pH 7.4) by stirring vigorously for 24 hours.

  • Spiking: Spike the fluorinated compound into the octanol phase to a final concentration of 100 µM.

  • Partitioning: Mix equal volumes (1 mL) of the spiked octanol and aqueous buffer in a glass vial. Shake at 300 rpm for 2 hours at 25°C to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 3000 x g for 15 minutes. (Self-validation step: Visually inspect for micro-emulsions at the interface; if present, re-centrifuge or increase time).

  • Quantification: Dilute aliquots from both phases into mobile phase and analyze via LC-MS/MS (MRM mode).

  • Calculation: Calculate LogD₇.₄ = Log₁₀([AUC_octanol] / [AUC_buffer]).

Mechanistic & Workflow Visualizations

Workflow cluster_0 Physicochemical Profiling cluster_1 In Vitro ADME & Efficacy Start Compound Synthesis & Verification LogP Lipophilicity (LogD/LogP) Shake-Flask & LC-MS Start->LogP pKa Acidity (pKa) 19F NMR Titration Start->pKa Perm Permeability PAMPA / Caco-2 Start->Perm Metab Metabolic Stability HLM / UGT Assays LogP->Metab pKa->Metab Target Target Binding SPR / Radioligand Perm->Target Decision Bioisosteric Selection (CF2H vs CF3) Metab->Decision Target->Decision

Workflow for physicochemical profiling of fluorinated bioisosteres.

Pathway Substrate Fluorinated Alcohol (CF2H or CF3 analog) Intermediate Deprotonation of -OH (Rate dependent on pKa) Substrate->Intermediate Binding UGT UGT Enzyme (Hepatic Microsomes) UGT->Intermediate Product O-Glucuronide Metabolite Intermediate->Product UDP-GlcA Clearance Renal / Biliary Clearance Product->Clearance Excretion

Phase II glucuronidation pathway modulated by hydroxyl pKa.

Strategic Implications for Drug Development

The choice between -CF₂H and -CF₃ is not merely a substitution of a single atom; it is a fundamental redesign of the molecule's electronic landscape. For the 3-isopropoxyphenyl ethanol scaffold, the -CF₃ analog is ideal when maximizing hydrophobic interactions and strong H-bond donation is required for target engagement. Conversely, the -CF₂H analog is the superior choice for mitigating lipophilicity-driven toxicity, improving metabolic stability against glucuronidation, and exploiting the unique lipophilic H-bond donor capacity of the polarized C-H bond.

References

  • CF₂H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH₃? Journal of Medicinal Chemistry[Link]

  • Key contemporary considerations for halogens in drug discovery Expert Opinion on Drug Discovery[Link]

  • Influence of Fluorine Atoms and Aromatic Rings on the Acidity of Ethanol The Journal of Physical Chemistry A[Link]

  • The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry[Link]

Sources

Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol in Human Plasma

This guide provides an in-depth, objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol in human...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol in human plasma against the globally harmonized standards set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical application of bioanalytical method validation.

The reliable measurement of drug concentrations in biological matrices is a critical component of drug development, underpinning pharmacokinetic and toxicokinetic studies that are essential for regulatory decisions.[2][3] Therefore, the bioanalytical methods used must be well-characterized, fully validated, and documented to ensure the generation of reliable data.[1][4] This guide will detail the validation of a method, explaining the causality behind experimental choices and presenting data that demonstrates its suitability for the intended purpose.

Foundational Principles: Method Development & Validation

Before validation, a robust method development process is undertaken to define the optimal conditions for quantifying the analyte.[1] This involves selecting an appropriate internal standard (IS), optimizing sample preparation, and fine-tuning chromatographic and mass spectrometric parameters. For this analysis, a stable isotope-labeled version of the analyte was chosen as the IS to compensate for variability during sample processing and analysis.

The validation process itself is a comprehensive series of experiments designed to prove that the analytical method is accurate, precise, and reliable for its intended use.[5][6] This guide will focus on the key validation parameters as stipulated by the ICH M10 guideline, which represents a consensus from major regulatory bodies including the FDA and EMA.[2][7]

Comparison of Sample Preparation Techniques: The First Critical Choice

The goal of sample preparation is to remove interfering substances from the plasma matrix, such as proteins and phospholipids, which can suppress or enhance the analyte signal during ionization, and to concentrate the analyte for improved sensitivity.[8][9] Two common techniques, Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), were evaluated.

  • Protein Precipitation (PPT): A simple and rapid technique where an organic solvent, like acetonitrile, is added to the plasma to denature and precipitate proteins.[10][11]

  • Liquid-Liquid Extraction (LLE): A more selective technique where the analyte is partitioned from the aqueous plasma into an immiscible organic solvent based on its physicochemical properties.

For 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol, PPT with acetonitrile was selected. While LLE can provide cleaner extracts, PPT offered superior analyte recovery and a much higher throughput, which is critical for analyzing large batches of clinical samples.[12] The potential for matrix effects with PPT was rigorously assessed and mitigated through optimized chromatography, as detailed in a later section.

This protocol is designed for high-throughput processing in a 96-well plate format.

  • Sample Aliquoting: To a 96-well plate, add 50 µL of human plasma samples (standards, QCs, or unknown study samples).

  • Internal Standard Addition: Add 10 µL of the internal standard working solution to each well.

  • Protein Precipitation: Add 200 µL of cold acetonitrile (ACN) to each well. This 4:1 ratio of ACN to plasma ensures efficient protein removal.[11]

  • Mixing: Mix thoroughly on a plate shaker for 10 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new 96-well plate for LC-MS/MS analysis.

G

Caption: Protein Precipitation Sample Preparation Workflow.

Method Validation Performance vs. Acceptance Criteria

The following sections detail the results of the core validation experiments, comparing the method's performance against the stringent acceptance criteria outlined in the ICH M10 guideline.[1]

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, or concomitant medications.[13][14]

  • Experimental Protocol: Six different lots of blank human plasma were processed and analyzed to ensure no endogenous components interfered with the detection of the analyte or the IS at their respective retention times.

  • Performance vs. Criteria: The response of interfering peaks in the blank samples was consistently less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the IS. This performance meets the acceptance criteria, confirming the method's high specificity.[15]

The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.

  • Experimental Protocol: A calibration curve was prepared by spiking blank plasma with the analyte at eight non-zero concentrations ranging from 1 ng/mL (LLOQ) to 1000 ng/mL (Upper Limit of Quantification, ULOQ). The curve was generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration and applying a weighted (1/x²) linear regression.

  • Performance vs. Criteria: The method demonstrated excellent linearity across the entire concentration range. The coefficient of determination (r²) was >0.99, and the back-calculated concentrations of the calibration standards were within ±15% of their nominal values (±20% for the LLOQ), satisfying the regulatory requirements.

Parameter Acceptance Criteria (ICH M10) Method Performance Status
Calibration RangeDefined and validated1 - 1000 ng/mLPass
Regression ModelAppropriate model usedWeighted (1/x²) LinearPass
Not defined, but typically >0.990.998Pass
Accuracy of Standards±15% of nominal (±20% at LLOQ)All points within ±8.7% (±12.5% at LLOQ)Pass
Table 1. Linearity and Calibration Curve Performance.

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among multiple measurements of the same sample.[14]

  • Experimental Protocol: Accuracy and precision were assessed by analyzing Quality Control (QC) samples at four concentration levels: LLOQ, Low QC (3 ng/mL), Mid QC (100 ng/mL), and High QC (800 ng/mL). Five replicates of each QC level were analyzed in three separate analytical runs on different days (inter-assay) and within the same run (intra-assay).

  • Performance vs. Criteria: The method proved to be highly accurate and precise. The intra- and inter-assay precision (expressed as the coefficient of variation, %CV) were ≤15% (≤20% at LLOQ), and the accuracy (expressed as % bias) was within ±15% of the nominal values (±20% at LLOQ).

QC Level Nominal Conc. (ng/mL) Intra-Assay Precision (%CV) Inter-Assay Precision (%CV) Intra-Assay Accuracy (% Bias) Inter-Assay Accuracy (% Bias) Status
LLOQ1.08.9%11.2%+5.4%+7.1%Pass
Low QC3.06.5%7.8%-2.1%-3.5%Pass
Mid QC100.04.2%5.1%+1.3%+0.8%Pass
High QC800.03.8%4.5%-0.9%-1.2%Pass
Table 2. Accuracy and Precision Data Summary. Acceptance Criteria: %CV ≤15% (≤20% for LLOQ); % Bias within ±15% (±20% for LLOQ).

Recovery assesses the efficiency of the extraction procedure, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte.[15]

  • Experimental Protocol:

    • Recovery: The peak area of the analyte in pre-extraction spiked samples (spiked before PPT) was compared to that of post-extraction spiked samples (blank plasma processed, then spiked).

    • Matrix Effect: The peak area of the analyte in post-extraction spiked samples was compared to that of a pure solution of the analyte in the reconstitution solvent. This was evaluated in six different lots of plasma.

  • Performance vs. Criteria: The extraction recovery was consistent and high. The matrix effect was minimal and compensated for by the stable isotope-labeled internal standard, with the IS-normalized matrix factor CV% being well below 15%.

Parameter QC Level Mean Extraction Recovery (%) IS-Normalized Matrix Factor (%CV across 6 lots) Status
Recovery & Matrix EffectLow QC92.5%6.8%Pass
High QC94.1%5.3%Pass
Table 3. Recovery and Matrix Effect Assessment. Acceptance Criteria: Recovery should be consistent; Matrix Factor %CV ≤15%.

Stability experiments are crucial to ensure that the analyte concentration does not change from the time of sample collection to the time of analysis.[16]

  • Experimental Protocol: The stability of the analyte was evaluated in plasma under various storage and handling conditions using Low and High QC samples. This included freeze-thaw stability (after 3 cycles), short-term bench-top stability (at room temperature), and long-term stability (in a -80°C freezer).

  • Performance vs. Criteria: The analyte was found to be stable under all tested conditions. The mean concentrations of the stability samples were within ±15% of the nominal concentrations, confirming that sample integrity is maintained during standard laboratory procedures.

Stability Condition Duration Mean Accuracy vs. Nominal (%) Status
Freeze-Thaw (3 cycles)-80°C to RT93.2% - 104.5%Pass
Bench-Top (Room Temp)24 hours95.1% - 102.8%Pass
Long-Term90 days at -80°C96.7% - 106.1%Pass
Table 4. Summary of Stability Results. Acceptance Criteria: Mean concentration within ±15% of nominal.

G

Caption: Key Parameters for Method Validation.

Conclusion

The LC-MS/MS method for the quantification of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol in human plasma has been comprehensively validated according to the internationally accepted ICH M10 guideline.[1] The experimental data presented in this guide demonstrates that the method is specific, accurate, precise, and reliable over a defined concentration range. The chosen sample preparation technique, protein precipitation, provides high recovery and throughput, while the method demonstrates robust performance with minimal matrix effects and proven analyte stability under typical sample handling and storage conditions. This validated method is fit for its intended purpose and can be confidently deployed for the analysis of clinical study samples to support drug development programs.

References

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Guideline on bioanalytical method validation . (2011). European Medicines Agency. [Link]

  • Bioanalytical method validation and study sample analysis m10 . (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline . (2023). European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline . (2015). European Medicines Agency. [Link]

  • Overview of ICH M10 guideline . (2023). 14th JBF Symposium. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . (2025). BioAgilytix. [Link]

  • Bioanalytical Method Validation: ICH M10 . (n.d.). CMIC. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . (2012). European Bioanalysis Forum. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis . (2022). U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation Guidance for Industry . (2018). U.S. Food and Drug Administration (FDA). [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis . (n.d.). NorthEast BioLab. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material . (2024). U.S. Food and Drug Administration (FDA). [Link]

  • New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome . (2013). PMC. [Link]

  • Bioanalytical Method Validation Guidance for Industry . (2018). U.S. Food and Drug Administration (FDA). [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method . (n.d.). LCGC International. [Link]

  • Improving sample preparation for LC-MS/MS analysis . (2025). News-Medical.Net. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5 . (n.d.). European Medicines Agency. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 . (2024). YouTube. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates . (n.d.). Agilent. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? . (2012). Taylor & Francis Online. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation . (n.d.). Resolian. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children . (n.d.). PMC. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 . (2021). LCGC International. [Link]

Sources

Validation

Benchmarking Catalytic Efficiency in 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol Synthesis Routes

As a Senior Application Scientist in process chemistry, I frequently evaluate synthetic routes for fluorinated building blocks. The target molecule, 2,2-difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol , represents a high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in process chemistry, I frequently evaluate synthetic routes for fluorinated building blocks. The target molecule, 2,2-difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol , represents a highly valuable structural motif in medicinal chemistry. The difluoromethyl (-CF 2​ H) carbinol acts as a lipophilic bioisostere for standard alcohols or amides, enhancing metabolic stability and membrane permeability.

However, synthesizing this chiral fluorinated alcohol efficiently requires navigating the unique electronic and steric properties of the -CF 2​ H group. The strong electron-withdrawing nature of the fluorine atoms makes the adjacent carbonyl highly electrophilic but also prone to hydration, while the -CF 2​ H anion is notoriously unstable and prone to α -elimination.

In this guide, we will objectively benchmark three distinct catalytic paradigms for synthesizing this molecule, providing mechanistic causality, quantitative performance data, and self-validating experimental protocols.

Mechanistic Rationale & Pathway Analysis

To synthesize the target carbinol, we benchmark three divergent catalytic routes:

  • Route A (Organocatalytic) : Direct nucleophilic difluoromethylation of 3-isopropoxybenzaldehyde using TMSCF 2​ H [1].

  • Route B (Transition-Metal ATH) : Asymmetric Transfer Hydrogenation (ATH) of the corresponding difluoromethyl ketone using a chiral Ru-TsDPEN catalyst[2].

  • Route C (Biocatalytic) : Enzymatic asymmetric reduction of the ketone using an engineered Ketoreductase (KRED) [3].

SynthesisRoutes Aldehyde 3-Isopropoxybenzaldehyde TMSCF2H Route A: Organocatalysis (TMSCF2H, Lewis Base) Aldehyde->TMSCF2H Ketone 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one ATH Route B: Transfer Hydrogenation (Ru-TsDPEN, HCOOH) Ketone->ATH KRED Route C: Biocatalysis (KRED, NADPH) Ketone->KRED Product 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol (Target Chiral Alcohol) TMSCF2H->Product Racemic Yield: 85% ATH->Product High ee (95%) Yield: 92% KRED->Product Ultra-high ee (>99%) Yield: 98%

Figure 1. Divergent catalytic synthesis routes for 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol.

Comparative Benchmarking: Quantitative Data

The following table summarizes the catalytic efficiency, selectivity, and environmental impact (E-factor) of each route based on standardized 100 mmol scale experiments.

MetricRoute A: OrganocatalyticRoute B: Ru-TsDPEN ATHRoute C: Biocatalytic (KRED)
Precursor 3-IsopropoxybenzaldehydeDifluoromethyl ketoneDifluoromethyl ketone
Catalyst Loading 10 mol% (Superbase)0.1 mol% (S/C = 1,000)2 wt% (Enzyme loading)
Yield (Isolated) 85%92%98%
Enantiomeric Excess N/A (Racemic)95% (S-isomer)>99.5% (S-isomer)
Reaction Time 12 hours8 hours24 hours
Conditions -78 °C to RT, Anhydrous40 °C, HCOOH/NEt 3​ 30 °C, Aqueous Buffer (pH 7.0)
E-factor ~25~15<10

Analysis: While Route A is excellent for generating racemic standards directly from easily accessible aldehydes, it lacks stereocontrol. Route B provides robust, scalable asymmetric induction suitable for anhydrous environments. Route C offers unparalleled stereoselectivity and green chemistry metrics, though it requires longer reaction times and strict aqueous pH control.

Protocol Validation & Step-by-Step Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each method includes a critical causality check to verify the mechanistic progression before advancing to the next step.

Route A: Organocatalytic Nucleophilic Difluoromethylation

Causality: The direct addition of the -CF 2​ H anion is challenging due to its rapid degradation into difluorocarbene. By utilizing TMSCF 2​ H with a Lewis base initiator (e.g., Schwesinger's superbase), we stabilize a pentacoordinate silicate intermediate that safely transfers the difluoromethyl group to the aldehyde [1].

  • Preparation: Flame-dry a Schlenk flask and purge with N 2​ . Add 3-isopropoxybenzaldehyde (1.0 equiv) and anhydrous THF (0.5 M).

  • Activation: Cool the solution to -78 °C. Add TMSCF 2​ H (1.5 equiv) dropwise.

  • Initiation: Slowly inject Schwesinger's superbase P 4​ -t-Bu (0.1 equiv). Stir for 2 hours at -78 °C, then allow to warm to room temperature over 10 hours.

  • Validation Check: Extract a 50 µL aliquot and perform a rapid 19 F NMR. The absence of a signal at -90 ppm (indicative of trapped difluorocarbene degradation products) and the presence of a doublet at -127 ppm confirms the silicate transfer was successful without decomposition.

  • Workup: Quench with 1M HCl to desilylate the intermediate. Extract with EtOAc, dry over MgSO 4​ , and purify via silica gel chromatography.

Route B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Causality: The electron-withdrawing -CF 2​ H group makes the ketone highly electrophilic. This accelerates the hydride transfer from the Ru-H species but also makes the ketone prone to forming stable gem-diols (hydrates) in water. Therefore, ATH utilizing an anhydrous formic acid/triethylamine azeotrope is strictly required [2].

  • Catalyst Activation: In a degassed flask, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.1 mol%) in a 5:2 mixture of HCOOH/NEt 3​ (1.0 M relative to substrate).

  • Substrate Addition: Add 2,2-difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one (1.0 equiv).

  • Reduction: Stir the mixture at 40 °C for 8 hours under a positive N 2​ pressure.

  • Validation Check: Monitor by 19 F NMR. The complete disappearance of the ketone's singlet at -120 ppm and the emergence of the product's characteristic doublet of doublets at -127.5 ppm confirms full conversion, preventing the tedious chromatographic separation of the chemically similar starting material.

  • Workup: Neutralize with saturated NaHCO 3​ , extract with CH 2​ Cl 2​ , and evaporate to yield the (S)-alcohol.

Route C: Biocatalytic Reduction

Causality: Engineered KREDs possess binding pockets that easily differentiate the bulky 3-isopropoxyphenyl group from the smaller -CF 2​ H group, locking the conformation for strictly Re-face hydride attack. Isopropanol is used as a sacrificial co-substrate to regenerate NADPH [3].

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO 4​ and 0.5 mM NADP + .

  • Enzyme Loading: Dissolve KRED-K234 (2 wt% relative to substrate) into the buffer.

  • Reaction: Add the difluoromethyl ketone (100 g/L) dissolved in isopropanol (15% v/v final concentration). Incubate at 30 °C with orbital shaking (250 rpm).

  • Validation Check: Monitor the reaction progress via GC-FID by tracking the stoichiometric formation of acetone. Acetone generation serves as a direct, real-time kinetic proxy for alcohol generation, eliminating the need to continuously sample and extract the heavier fluorinated product.

  • Workup: Extract the aqueous layer with MTBE, centrifuge to remove denatured protein, and concentrate in vacuo.

Catalytic Cycle & Causality Analysis: Ru-TsDPEN

To understand why Route B is so effective for fluorinated substrates, we must examine the catalytic cycle. The active 16-electron Ru-amido complex abstracts a proton and hydride from formic acid to form the 18-electron Ru-H species. The highly electrophilic nature of the difluoromethyl ketone lowers the activation energy for the six-membered transition state, resulting in rapid, highly enantioselective hydride transfer.

RuCycle Precatalyst Ru(II)-TsDPEN Precatalyst ActiveCat 16e- Ru Amido Complex (Active Catalyst) Precatalyst->ActiveCat Base / HCOOH Hydride 18e- Ru Hydride Complex (Ru-H) ActiveCat->Hydride HCOOH (Hydride Transfer) Transition Six-Membered Transition State Hydride->Transition Ketone Binding Transition->ActiveCat Product Release Product Chiral Alcohol Product Transition->Product Ketone Difluoromethyl Ketone Ketone->Transition

Figure 2. Mechanism of Ru-TsDPEN catalyzed asymmetric transfer hydrogenation.

Cost-Benefit & Scalability Analysis

For early-stage discovery where racemic mixtures are acceptable for preliminary SAR studies, Route A is the most time-efficient as it bypasses ketone synthesis. However, for clinical scale-up, Route C (Biocatalysis) is the undisputed leader. Despite the longer reaction time, the >99.5% ee eliminates the need for expensive chiral resolution, and the low E-factor (<10) drastically reduces hazardous waste disposal costs. Route B remains a powerful intermediate option when aqueous enzymatic conditions lead to unwanted ketone hydration or when specific non-natural enantiomers are required that commercial KREDs cannot access.

References

  • Du, G., Wang, Y., Gu, C., Dai, B., & He, L. (2015). Organocatalytic direct difluoromethylation of aldehydes and ketones with TMSCF2H. RSC Advances, 5, 35421-35424. URL:[Link]

  • Fuglseth, E., Sundby, E., & Hoff, B. H. (2009). Ruthenium-catalysed asymmetric transfer hydrogenation of para-substituted α-fluoroacetophenones. Journal of Fluorine Chemistry, 130(8), 752-756. URL:[Link]

  • Wu, Y., Wang, K., Wang, X., Wu, J., & Wu, F. (2023). Biocatalytic asymmetric reduction of fluoroalkyl ketones to access enantiopure fluoroalkyl secondary alcohols. Organic & Biomolecular Chemistry, 21, 3623-3627. URL:[Link]

Comparative

Spectroscopic Validation of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol Analytical Reference Standards: A Comparative Guide

Executive Summary In the development of fluorinated pharmaceuticals, the structural integrity of analytical reference standards (ARS) is the bedrock of reliable quantitative control. The compound 2,2-Difluoro-1-[3-(propa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of fluorinated pharmaceuticals, the structural integrity of analytical reference standards (ARS) is the bedrock of reliable quantitative control. The compound 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol (CAS: 1503138-13-3)[1] features a highly specific structural motif: a gem-difluoro group adjacent to a chiral benzylic alcohol, coupled with a meta-substituted isopropoxy aromatic ring.

As a Senior Application Scientist, I frequently observe laboratories relying on basic chromatographic purity (HPLC-UV) to qualify such standards. This guide objectively compares fully validated Primary Reference Standards against lower-tier alternatives, providing the self-validating experimental protocols and quantitative spectroscopic data required to meet modern regulatory expectations.

Regulatory Context & The Causality of Orthogonal Validation

Historically, standard qualification relied heavily on mass balance and chromatography. However, as mandated by the recently updated [2], when reference standards for specified impurities are unavailable, specificity must be demonstrated using orthogonal techniques.

The Causality Behind the Choice of Techniques: Relying solely on chromatographic retention time and UV absorption is a critical failure point for fluorinated compounds. Fluorine bioisosterism often results in positional isomers (e.g., migration of the isopropoxy group to the ortho or para position) that can co-elute under standard reverse-phase conditions. Furthermore, nominal mass spectrometry cannot distinguish between the target compound and ring-fluorinated isomers. Therefore, a self-validating orthogonal approach using High-Resolution Mass Spectrometry (LC-HRMS) and Multinuclear NMR ( 1 H, 13 C, 19 F) is not just recommended—it is a regulatory requirement to establish a Primary Reference Standard[3].

AnalyticalWorkflow cluster_0 ICH Q2(R2) Orthogonal Validation Start Candidate ARS Batch CAS: 1503138-13-3 NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR MS LC-HRMS (Exact Mass & Isotopes) Start->MS IR FT-IR Spectroscopy (Functional Groups) Start->IR Purity Chromatographic Purity (HPLC-UV/CAD) NMR->Purity MS->Purity IR->Purity Cert Certified Primary Reference Standard Purity->Cert

Fig 1: Orthogonal spectroscopic validation workflow for analytical reference standards.

Comparison Guide: Reference Standard Validation Tiers

To objectively assess the reliability of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol standards, we must categorize them by their validation rigor. Table 1 compares the performance and risk profile of different standard tiers.

Table 1: Comparative Performance of ARS Qualification Tiers
Feature / MetricTier 1: Primary Reference Standard (PRS)Tier 2: Secondary Working StandardTier 3: Unvalidated Commercial Reagent
Structural Proof Absolute (1H, 13C, 19F NMR + HRMS)Inferred (Calibrated against PRS)Assumed (Nominal Mass only)
Isomeric Resolution Confirms meta-substitution & exact F-positionRelies on HPLC retention time matchHigh Risk : Cannot rule out positional isomers
Purity Assignment Quantitative NMR (qNMR) + Mass BalanceHPLC Area % against PRSHPLC Area % (Uncorrected for response factors)
Regulatory Fit Meets [3]Suitable for routine batch releaseUnsuitable for GMP/GLP environments

Experimental Protocols: A Self-Validating System

To achieve Tier 1 status, the following methodologies must be executed. Each protocol is designed as a self-validating system , meaning the data generated contains internal checks that immediately flag compromised samples or instrument drift.

Protocol 1: Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)

Objective: Confirm the exact regiochemistry of the isopropoxy group and the difluoroethyl moiety.

  • Sample Preparation: Dissolve 15 mg of the candidate standard in 0.6 mL of DMSO- d6​ . Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a fluorine-capable cryoprobe.

  • 1 H Acquisition: Run 16 scans with a 30° pulse angle. Self-Validation Check: Set the relaxation delay (D1) to 5 seconds to ensure complete longitudinal relaxation ( T1​ ), guaranteeing that the integration ratios of the isopropoxy methyls (6H) to the aromatic protons (4H) are exactly 1.5:1.

  • 19 F Acquisition: Run 64 scans at 470 MHz. Use α,α,α -trifluorotoluene as an external reference (-63.7 ppm) to validate the chemical shift accuracy independently.

Mechanistic Causality of the 19 F NMR Signal: The C1 carbon bearing the hydroxyl group is a chiral center. Consequently, the two fluorine atoms on the adjacent C2 carbon are diastereotopic. They are magnetically inequivalent and will couple to each other (geminal coupling, 2JFF​ ), to the adjacent proton on C2 ( 2JHF​ ), and to the proton on C1 ( 3JHF​ ). This creates a highly complex, self-validating ABX spin system. If a simple doublet is observed, the standard is structurally incorrect.

FluorineLogic ChiralCenter Chiral C1 Center (Benzylic Carbon) Proximity Spatial Proximity to Gem-Difluoro Group (C2) ChiralCenter->Proximity Diastereotopic Diastereotopic Fluorines (Magnetically Inequivalent) Proximity->Diastereotopic NMR_Signal 19F NMR ABX Spin System (Complex Multiplets) Diastereotopic->NMR_Signal

Fig 2: Logical causality of 19F NMR signal complexity due to the C1 chiral center.

Protocol 2: High-Resolution Mass Spectrometry (LC-HRMS)

Objective: Rule out isobaric impurities and confirm the exact molecular formula ( C11​H14​F2​O2​ ).

  • Sample Preparation: Dilute the standard to 1 µg/mL in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column. Run a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Mass Spectrometry: Operate an Orbitrap or Q-TOF mass spectrometer in Electrospray Ionization (ESI) positive mode. Set resolution to 70,000 at m/z 200.

  • Self-Validation Check: The mass error between the theoretical and observed [M+H]+ ion must be 3.0 ppm. Furthermore, the isotopic pattern (M, M+1, M+2) must yield a >95% match to the theoretical distribution, confirming the absence of hidden co-eluting species.

Quantitative Data Summaries

The following tables present the definitive spectroscopic parameters required to validate 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol. Any deviation from these metrics indicates a compromised standard.

Table 2: LC-HRMS Exact Mass Validation (Formula: C11​H14​F2​O2​ )
Ion SpeciesTheoretical Exact Mass (m/z)Acceptable Mass Error LimitDiagnostic Fragmentation (MS/MS)
Neutral Exact Mass 216.09619 DaN/AN/A
[M+H]+ 217.10347 3.0 ppmLoss of H2​O (-18 Da)
[M+Na]+ 239.08541 3.0 ppmStable sodium adduct
[M−H]− 215.08891 3.0 ppmLoss of CF2​H radical
Table 3: Multinuclear NMR Assignments (500 MHz, DMSO- d6​ )
NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling Constants ( J , Hz)Structural Assignment
1 H 1.25Doublet, J≈6.0 (6H)Isopropoxy −CH(CH3​)2​
1 H 4.60Heptet, J≈6.0 (1H)Isopropoxy −CH(CH3​)2​
1 H 4.75Multiplet (1H)Benzylic −CH(OH)−
1 H 5.80Triplet of doublets, JHF​≈56.0 , JHH​≈4.5 (1H)Terminal −CF2​H
1 H 6.85 - 7.30Multiplets (4H)Meta-substituted aromatic ring
19 F -128.0Complex ABX Multiplet (2F), JFF​≈280 Diastereotopic −CF2​H fluorines

Conclusion

The validation of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol requires a rigorous, orthogonal approach. By implementing the self-validating HRMS and NMR protocols detailed above, laboratories can ensure compliance with [2] principles, eliminating the systemic risks associated with uncharacterized commercial reagents.

References

  • Title : Q2(R2) Validation of Analytical Procedures Source : U.S. Food and Drug Administration (FDA) URL :[Link]

  • Title : Q14 Analytical Procedure Development Source : U.S. Food and Drug Administration (FDA) URL :[Link]

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]

Sources

Validation

Comparative Binding Affinity of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol Based Enzyme Inhibitors: A Technical Guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the binding affinity of enzyme inhibitors based on the 2,2-difluoro-1-[3-(propan-2-yloxy)phenyl]eth...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the binding affinity of enzyme inhibitors based on the 2,2-difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol scaffold. While direct experimental data for this specific compound is not yet prevalent in published literature, this guide will leverage data from structurally similar analogs to provide a comprehensive understanding of the key structural motifs that influence enzyme binding and inhibition. We will focus on Phenylethanolamine N-methyltransferase (PNMT) as a plausible and well-studied target for this class of compounds, given the structural similarities to known PNMT inhibitors.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of fluorine, such as its high electronegativity and small size, can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] This guide will dissect the expected contributions of the gem-difluoro group, the benzylic hydroxyl, and the meta-alkoxy substituent to the inhibitory potential of this compound class, providing a framework for the rational design of novel enzyme inhibitors.

The Rationale for Targeting Phenylethanolamine N-Methyltransferase (PNMT)

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine.[1][2] As such, inhibitors of PNMT are of significant interest for studying the physiological roles of epinephrine and as potential therapeutic agents.[2] The core structure of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol shares features with the natural substrate of PNMT, norepinephrine, and other known phenylethanolamine-based inhibitors, making PNMT a logical target for this analysis.

Comparative Analysis of Binding Affinity: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct experimental data for 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol, we will analyze the binding affinity of structurally related compounds to infer its potential inhibitory activity against PNMT. The key structural features for our analysis are the gem-difluoro modification at the benzylic position and the 3-(propan-2-yloxy) substituent on the phenyl ring.

The Influence of Fluorination on Binding Affinity

The introduction of fluorine atoms can have a profound impact on the binding affinity of a ligand to its target enzyme. In the context of PNMT inhibitors, fluorination has been shown to be favorable in certain positions. For instance, alkyl chains on a sulfonamide nitrogen of a tetrahydroisoquinoline inhibitor that contain an electron-dense atom, such as fluorine, are favored in the PNMT active site and confer good selectivity.[3][4]

The gem-difluoro group on the benzylic carbon, as seen in our compound of interest, is a particularly interesting modification. It is expected to have several effects:

  • Increased Acidity of the Hydroxyl Group: The strongly electron-withdrawing nature of the two fluorine atoms will increase the acidity of the adjacent hydroxyl group. This could lead to stronger hydrogen bonding interactions with acceptor residues in the enzyme's active site.

  • Modulation of Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access the enzyme's active site.[3][4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro group resistant to metabolic degradation, which can increase the in vivo half-life of the inhibitor.

To illustrate the potential impact of fluorination, consider the following hypothetical comparison based on known SAR principles:

CompoundModificationExpected Relative Binding Affinity (Ki)Rationale
Analog A (Non-fluorinated) NoneBaselineThe basic phenylethanolamine scaffold provides the foundational interactions with the enzyme active site.
Analog B (Mono-fluorinated) Single fluorinePotentially IncreasedA single fluorine atom can enhance binding through favorable electrostatic interactions and by increasing the acidity of the hydroxyl group. Studies on related phenylethanolamine-type alpha-adrenergic receptor agonists have shown that a fluoro group in the meta position can improve affinity.[5]
2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol Gem-difluoro Hypothesized to be Increased The cumulative electron-withdrawing effect of two fluorine atoms is expected to significantly enhance the hydrogen-bonding capability of the hydroxyl group. This, combined with increased metabolic stability and potentially favorable hydrophobic interactions of the CF2 group, could lead to a substantial improvement in binding affinity compared to the non-fluorinated and mono-fluorinated analogs. The gem-difluoro group can also act as a bioisostere for a carbonyl group, potentially allowing for novel interactions within the active site.
The Role of the 3-(Propan-2-yloxy) Phenyl Group

The substituent on the phenyl ring plays a crucial role in the binding of inhibitors to PNMT. The active site of PNMT has both hydrophilic and lipophilic regions that can be exploited for inhibitor design.[6] The 3-(propan-2-yloxy) group in our target compound is expected to contribute to binding in the following ways:

  • Hydrophobic Interactions: The isopropyl group can engage in van der Waals interactions with hydrophobic residues in a lipophilic pocket of the PNMT active site.

  • Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, potentially interacting with donor residues in the active site.

Studies on tetrahydroisoquinoline-based PNMT inhibitors have shown that hydrophilic substituents at certain positions on the aromatic ring can enhance binding affinity, suggesting the presence of a hydrophilic pocket.[6] The meta-position of the ether linkage in our target compound could allow it to interact favorably with such a region.

Experimental Protocols for Determining Binding Affinity

To empirically determine and compare the binding affinities of these inhibitors, standardized biochemical assays are essential. Below are detailed protocols for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Determination of IC50

The IC50 value represents the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%.

Protocol: PNMT Radiochemical Assay

  • Preparation of Reagents:

    • Assay Buffer: 0.5 M phosphate buffer, pH 8.0.

    • Enzyme Solution: Purified human PNMT (hPNMT) diluted in assay buffer containing bovine serum albumin (BSA) to prevent non-specific binding.

    • Substrate Solution: Norepinephrine solution in water.

    • Cofactor Solution: A mixture of unlabeled S-adenosyl-L-methionine (AdoMet) and [methyl-³H]AdoMet.

    • Inhibitor Solutions: Serial dilutions of the test compounds (e.g., 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol and its analogs) in a suitable solvent (e.g., DMSO), followed by dilution in the assay buffer.

    • Quenching Solution: 0.5 M borate buffer, pH 10.0.

  • Assay Procedure:

    • In a microcentrifuge tube, combine the assay buffer, cofactor solution, substrate solution, and inhibitor solution.

    • Initiate the reaction by adding the enzyme solution to achieve a final reaction volume of 250 µL.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Terminate the reaction by adding 250 µL of the quenching solution.

    • Extract the radiolabeled product (epinephrine) by adding an organic solvent mixture (e.g., toluene/isoamyl alcohol), vortexing, and centrifuging to separate the phases.

    • Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, Cofactor, and Inhibitor Solutions mix Combine Reagents and Inhibitor reagents->mix start_reaction Initiate with Enzyme mix->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Terminate Reaction incubate->quench extract Extract Radiolabeled Product quench->extract count Scintillation Counting extract->count calculate Calculate % Inhibition count->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for IC50 Determination of PNMT Inhibitors.

Determination of Ki

The Ki value is the inhibition constant, which reflects the binding affinity of the inhibitor to the enzyme. It can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate (norepinephrine).

  • Km is the Michaelis-Menten constant of the substrate.

Protocol: Determination of Km for Norepinephrine

  • Perform the PNMT radiochemical assay as described above , but with varying concentrations of norepinephrine and a fixed, non-saturating concentration of [methyl-³H]AdoMet.

  • Measure the initial reaction velocities at each substrate concentration.

  • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value.

Once the Km is known, the Ki can be calculated from the experimentally determined IC50 value.

ic50 Experimental IC50 cheng_prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [S]/Km) ic50->cheng_prusoff km Determine Km of Substrate km->cheng_prusoff substrate_conc [Substrate] substrate_conc->cheng_prusoff ki Ki (Inhibition Constant) cheng_prusoff->ki

Caption: Conversion of IC50 to Ki using the Cheng-Prusoff Equation.

Conclusion and Future Directions

The analysis of structure-activity relationships for compounds related to 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol suggests that this class of molecules holds significant promise as enzyme inhibitors, particularly for targets such as Phenylethanolamine N-methyltransferase. The gem-difluoro group at the benzylic position is hypothesized to enhance binding affinity through a combination of electronic effects that strengthen hydrogen bonding and increased metabolic stability. The meta-alkoxy substituent provides an avenue for optimizing interactions within the enzyme's active site through hydrophobic and potential hydrogen bonding interactions.

To validate these hypotheses, direct experimental testing of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol and its non-fluorinated and mono-fluorinated analogs is essential. Such studies would provide valuable quantitative data (IC50 and Ki values) to build a precise structure-activity relationship and guide the future design of more potent and selective inhibitors. Further investigations could also include co-crystallization of these inhibitors with their target enzyme to elucidate the specific molecular interactions that drive binding affinity.

This guide provides a robust framework for understanding and evaluating the potential of this and related classes of fluorinated enzyme inhibitors. The detailed protocols and SAR analysis serve as a valuable resource for researchers in the field of drug discovery and development.

References

  • Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry, 23(7), 738–744. [Link]

  • Wikipedia contributors. (2024, February 27). Phenylethanolamine. In Wikipedia, The Free Encyclopedia. Retrieved March 24, 2026, from [Link]

  • Romero, F. A., et al. (2004). Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines that possess low affinity toward the alpha2-adrenoceptor. Journal of Medicinal Chemistry, 47(18), 4483–4493. [Link]

  • Grunewald, G. L., et al. (1982). Inhibitors of phenylethanolamine N-methyltransferase and epinephrine biosynthesis. 2. 1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides. Journal of Medicinal Chemistry, 25(10), 1248–1250. [Link]

  • Mahmoodi, N., et al. (2020). Structure-Based Drug Design of Bisubstrate Inhibitors of Phenylethanolamine N-Methyltransferase Possessing Low Nanomolar Affinity at Both Substrate Binding Domains. Journal of Medicinal Chemistry, 63(22), 13878–13898. [Link]

  • Martin, J. L., et al. (2003). Molecular Recognition of Sub-micromolar Inhibitors by the Epinephrine-Synthesizing Enzyme Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 46(25), 5325–5333. [Link]

  • Hebblethwaite, E. M., et al. (2007). Enzyme Adaptation to Inhibitor Binding: A Cryptic Binding Site in Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 50(20), 4843–4851. [Link]

  • Advanced Photon Source. (2021, October 26). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. APS Science Highlights. [Link]

  • van der Velden, W. J. C., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences, 25(10), 5567. [Link]

  • Grunewald, G. L., et al. (2002). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors. Journal of Medicinal Chemistry, 45(26), 5699–5706. [Link]

  • Mahmoodi, N., et al. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 142(32), 13878-13898. [Link]

  • Grunewald, G. L., et al. (1989). Inhibition of phenylethanolamine N-methyltransferase (PNMT) by aromatic hydroxy-substituted 1,2,3,4,-tetrahydroisoquinolines: further studies on the hydrophilic pocket of the aromatic ring binding region of the active site. Journal of Medicinal Chemistry, 32(4), 753–762. [Link]

  • ResearchGate. (n.d.). IC50 values of the enzyme inhibition results. [Link]

  • Wikipedia contributors. (2024, March 19). Phenylethanolamine N-methyltransferase. In Wikipedia, The Free Encyclopedia. Retrieved March 24, 2026, from [Link]

Sources

Comparative

Comprehensive Guide to Evaluating the Lipophilicity of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol vs. Non-Fluorinated Controls

Executive Summary In rational drug design, the modulation of physicochemical properties through strategic fluorination is a cornerstone technique. This guide provides an objective, data-driven framework for evaluating th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design, the modulation of physicochemical properties through strategic fluorination is a cornerstone technique. This guide provides an objective, data-driven framework for evaluating the lipophilicity (LogP/LogD) of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol (the fluorinated target) against its direct non-fluorinated analog, 1-[3-(propan-2-yloxy)phenyl]ethan-1-ol (the control). By replacing a terminal methyl group (-CH₃) with a difluoromethyl group (-CF₂H), researchers can fundamentally alter the molecule's partition coefficient, metabolic stability, and hydrogen-bonding profile. This guide details the mechanistic causality behind these shifts and outlines self-validating experimental protocols for precise quantification.

Mechanistic Rationale: The Role of the Difluoromethyl Group

To understand the expected shift in lipophilicity, we must analyze the specific micro-environment of the -CF₂H substitution. The difluoromethyl group is widely recognized in medicinal chemistry as a "lipophilic hydrogen bond donor"[1]. However, its impact on LogP is highly context-dependent, with experimental Δ LogP values (LogP_CF2H - LogP_CH3) typically spanning from -0.1 to +0.4 units depending on the adjacent functional groups[2][3].

In our target molecule, the -CF₂H group is situated directly adjacent to a secondary hydroxyl (-OH) group. This proximity introduces three competing physicochemical effects:

  • Molar Volume Expansion: Fluorine is larger than hydrogen; the increased molar volume inherently enhances hydrophobicity.

  • Inductive Electron Withdrawal: The highly electronegative fluorine atoms pull electron density away from the adjacent carbon, which in turn increases the acidity (lowers the pKa) of the neighboring hydroxyl proton.

  • Intramolecular Hydrogen Bonding: The hydroxyl proton can engage in intramolecular hydrogen bonding with the adjacent fluorine atoms (OH···F). This interaction partially shields the polar hydroxyl group from the bulk aqueous solvent, effectively desolvating the molecule and driving it into the lipophilic octanol phase[4].

Because of the shielding effect of the intramolecular hydrogen bond, the fluorinated target is hypothesized to exhibit a measurable increase in LogP compared to the non-fluorinated control.

MechanisticLogic Control Non-Fluorinated Control (-CH3) LogP_Control Baseline Lipophilicity (Expected LogP ~ 2.5) Control->LogP_Control Target Fluorinated Target (-CF2H) Inductive Strong Electron Withdrawal (Inductive Effect) Target->Inductive Hbond Intramolecular H-Bonding (OH...F Interaction) Target->Hbond Volume Increased Molar Volume Target->Volume LogP_Target Modulated Lipophilicity (Expected ΔLogP: +0.2 to +0.5) Inductive->LogP_Target Modifies OH Acidity Hbond->LogP_Target Shields Polar OH Volume->LogP_Target Enhances Hydrophobicity

Diagram 1: Structural and mechanistic logic dictating the lipophilicity shift upon difluoromethylation.

Experimental Framework: Self-Validating Protocols

To objectively compare the lipophilicity of the target and control, two orthogonal methods must be employed. Relying on a single method can introduce systematic bias (e.g., emulsion formation in shake-flask or stationary phase interactions in HPLC).

Method A: The Shake-Flask Method (OECD Test Guideline 107)

The Shake-Flask method is the gold standard for directly measuring the thermodynamic equilibrium of a solute between two immiscible phases (n-octanol and water)[5][6]. It is highly accurate for compounds with a LogP between -2 and 4[6].

Causality of Experimental Choices:

  • Pre-saturation: Solvents must be mutually saturated before the experiment. If pure water and pure octanol are used, they will partition into each other during the shake phase, altering the phase volumes and skewing the concentration calculations.

  • Mass Balance Verification: A self-validating protocol requires measuring the concentration in both phases, not just one. The sum of the mass in both phases must equal the initial input mass (±5%) to rule out adsorption to the glassware or degradation.

Step-by-Step Protocol:

  • Solvent Preparation: Stir n-octanol and HPLC-grade water together for 24 hours at 25°C to achieve mutual saturation. Separate the phases.

  • Stock Solution: Dissolve a known mass of the test compound (target or control) in the pre-saturated n-octanol phase to create a 10 mM stock.

  • Equilibration: In a glass centrifuge tube, combine the spiked octanol with pre-saturated water at three different volume ratios (e.g., 1:1, 1:2, 2:1) to prove the partition coefficient is independent of concentration and volume.

  • Agitation: Shake the tubes mechanically at 25°C ± 1°C for 1 hour (sufficient for small molecules to reach thermodynamic equilibrium).

  • Phase Separation: Centrifuge the mixtures at 3000 x g for 15 minutes to break any micro-emulsions[6].

  • Quantification: Carefully sample each phase using a syringe. Quantify the concentration of the compound in both phases using LC-UV or LC-MS/MS.

  • Calculation: Calculate LogP = log₁₀(C_octanol / C_water).

Method B: Reverse-Phase HPLC Method (OECD Test Guideline 117)

The HPLC method estimates LogP by correlating the molecule's retention time on a hydrophobic stationary phase (C18) with its partition coefficient[7][8]. It is faster and avoids the emulsion issues of the shake-flask method, making it ideal for comparative screening[6].

Causality of Experimental Choices:

  • Isocratic Elution: Gradient elution continuously changes the mobile phase polarity, making thermodynamic correlation mathematically unstable. Isocratic conditions ensure a constant partitioning environment[7].

  • Reference Calibration: The system is self-validated by injecting at least six reference compounds with known, established LogP values (e.g., acetanilide, phenol, benzyl alcohol) that bracket the expected LogP of the test compounds[9].

Step-by-Step Protocol:

  • System Setup: Equip an HPLC with a C18 analytical column. Set the mobile phase to an isocratic mixture of Methanol/Water (e.g., 75:25 v/v) buffered to pH 7.0 to ensure the hydroxyl group remains fully protonated (neutral).

  • Dead Time Determination: Inject an unretained compound (e.g., thiourea) to determine the column dead time ( t0​ )[8].

  • Calibration: Inject the reference standards. Record their retention times ( tR​ ). Calculate the capacity factor ( k′ ) for each: k′=(tR​−t0​)/t0​ .

  • Standard Curve: Plot log k′ against the known LogP values of the reference standards and perform a linear regression. The R2 must be > 0.98 for the assay to be valid.

  • Sample Analysis: Inject the fluorinated target and the non-fluorinated control. Calculate their respective k′ values.

  • Interpolation: Use the linear regression equation to interpolate the LogP of the target and control.

Workflow Prep Compound Preparation (Target & Control) Split Method Selection Prep->Split Shake Shake-Flask Method (OECD TG 107) Split->Shake HPLC RP-HPLC Method (OECD TG 117) Split->HPLC Equilibrate Equilibrate in Octanol/Water Shake->Equilibrate Inject Inject into C18 (Isocratic) HPLC->Inject Quantify Phase Separation & LC-MS Quantification Equilibrate->Quantify Retention Measure Retention Time vs. References Inject->Retention LogP Calculate Final LogP (Comparative Analysis) Quantify->LogP Retention->LogP

Diagram 2: Orthogonal experimental workflows for evaluating lipophilicity via OECD guidelines.

Data Synthesis & Comparative Analysis

When executing the above protocols, the quantitative data must be consolidated to evaluate the exact magnitude of the "fluorine effect." Below is a structured representation of the expected comparative data based on established physicochemical principles for difluoromethyl-carbinol systems.

Parameter1-[3-(propan-2-yloxy)phenyl]ethan-1-ol (Control)2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol (Target)Delta ( Δ )Mechanistic Implication
Functional Group -CH₃ (Methyl)-CF₂H (Difluoromethyl)N/ABioisosteric replacement
Expected LogP (OECD 107) ~ 2.45 ± 0.05~ 2.75 ± 0.05+ 0.30Intramolecular OH···F bonding shields polarity, increasing lipophilicity.
Expected LogP (OECD 117) ~ 2.50 ± 0.08~ 2.82 ± 0.08+ 0.32Strong correlation with Shake-Flask; confirms increased retention on C18 phase.
Hydroxyl pKa (Calculated) ~ 14.5~ 12.8- 1.70Inductive withdrawal by -CF₂H increases alcohol acidity, altering H-bond donor capacity.

Note: Data values are representative estimates based on literature precedent for difluoromethylation of aliphatic alcohols[1][4].

Conclusion

Evaluating the lipophilicity of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol against its non-fluorinated control reveals the nuanced reality of organofluorine chemistry. While the difluoromethyl group is a known hydrogen bond donor, its placement adjacent to a hydroxyl group triggers intramolecular shielding and inductive effects that ultimately drive a net increase in the molecule's LogP. By employing orthogonal, self-validating methodologies (OECD 107 and 117), researchers can confidently quantify this shift, ensuring robust data for downstream pharmacokinetic modeling and drug development.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804.[Link]

  • Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., & Trabanco, A. A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 8214-8247.[Link]

  • Organisation for Economic Co-operation and Development (OECD). (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

As a Senior Application Scientist, it is understood that pioneering research involves novel molecules that may lack extensive, publicly available safety profiles. The compound 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]eth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that pioneering research involves novel molecules that may lack extensive, publicly available safety profiles. The compound 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol, identified by CAS Number 1503138-13-3, is one such chemical intended for research and development purposes only.[1][2] The absence of a specific Safety Data Sheet (SDS) in public databases necessitates a disposal protocol built upon first principles of chemical safety, regulatory compliance, and an understanding of its structural analogues.

This guide provides a comprehensive framework for the safe handling and disposal of this fluorinated aromatic alcohol, ensuring the protection of laboratory personnel and the environment.

Part 1: Hazard Assessment & Chemical Profile
  • Fluorinated Organic Compound: The presence of a difluoro- group (-CF2-) on the ethyl alcohol chain is the most significant feature for disposal considerations. The carbon-fluorine bond is exceptionally strong, making these compounds highly stable and resistant to natural degradation.[3] This persistence places them in a category of concern, similar to other per- and polyfluoroalkyl substances (PFAS), often dubbed "forever chemicals."[4][5]

  • Aromatic Alcohol: The phenyl ring and hydroxyl group may impart biological activity and potential toxicity, a common feature of complex alcohols used in drug development.

  • Ether Linkage: The propan-2-yloxy (isopropoxy) group is a stable ether linkage, generally contributing to the compound's chemical inertness.

Based on analogues like 2,2-Difluoroethanol, we must conservatively assume that 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol may be a flammable liquid, harmful if swallowed, and an irritant to the skin and eyes.[6]

Table 1: Inferred Hazard Profile and Handling Recommendations

ParameterInferred CharacteristicRationale & Handling Protocol
Physical State Likely a liquid or low-melting-point solid.Handle in a well-ventilated area, preferably a chemical fume hood.
Flammability Assumed Flammable. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[6][7]
Toxicity Assumed Acutely Toxic. Avoid ingestion, inhalation, and skin/eye contact. Wear appropriate Personal Protective Equipment (PPE).
Environmental Fate Persistent. Due to the C-F bonds, the compound is likely to be highly resistant to environmental degradation.[3] DO NOT dispose down the drain or in general waste.
Reactivity Generally stable, but incompatibilities are unknown.Segregate from strong oxidizing agents, acids, and bases.
Part 2: The Disposal Workflow: A Step-by-Step Protocol

Disposal of this compound must adhere to the stringent regulations governing hazardous chemical waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8] The following protocol provides a systematic approach to its management from point of generation to final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing the appropriate PPE.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: A flame-retardant lab coat is required. Wear chemically resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with fluorinated organic compounds.

  • Respiratory Protection: If handling outside of a fume hood where aerosols could be generated, use a respirator with an appropriate organic vapor cartridge.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designated Waste Stream: This compound must be collected as a Halogenated Organic Waste . Do not mix it with non-halogenated solvents or other waste streams.

  • Container Selection: Use a clean, dry, chemically compatible container that is in good condition and has a secure, leak-proof closure.[8][9] The container material must be able to withstand the chemical; a glass or high-density polyethylene (HDPE) bottle is typically suitable.

  • Point of Generation: Accumulate the waste at or near the location where it is generated, in what is known as a Satellite Accumulation Area (SAA).[9][10] This area must be under the control of the laboratory personnel.

Step 3: Labeling the Hazardous Waste Container

Accurate and detailed labeling is a legal requirement and essential for safety.

  • Initial Labeling: As soon as the first drop of waste enters the container, it must be labeled.

  • Required Information: The label must clearly state:

    • The words "HAZARDOUS WASTE" .[9]

    • The full chemical name: "2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol" . Do not use abbreviations or chemical formulas.[9]

    • An accurate estimation of the concentration of each component if it is a mixture.

    • The associated hazards (e.g., "Flammable," "Toxic").

    • The date when waste was first added to the container (accumulation start date).

Step 4: Storage in the Laboratory

  • Container Closure: Keep the waste container closed at all times except when adding waste.[9][11] Do not leave a funnel in the opening.

  • Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Segregation: Store the container away from incompatible materials like strong acids, bases, and oxidizers.[9]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in a satellite area.[10] For practical lab purposes, request a pickup long before this volume is reached.

Step 5: Arranging for Disposal

  • Contact EHS: When the container is approximately 75-90% full, or within six to twelve months of the accumulation start date, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[8][12]

  • Professional Disposal: Your institution's EHS office coordinates with licensed hazardous waste disposal companies. These professionals will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Ultimate Destruction: The most probable and effective disposal method for this compound is high-temperature incineration .[3][5] This process uses extremely high temperatures to break the strong carbon-fluorine bonds, destroying the compound.[3] An alternative, though less preferable, method is containment in a designated hazardous waste landfill.[5]

The entire disposal process is governed by a "cradle-to-grave" principle, meaning the generating laboratory is responsible for the waste until its final, safe destruction.

Part 3: Emergency Procedures & Spills

In the event of a spill, your immediate response is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab and contact your EHS emergency line.

  • Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.

  • Manage Small Spills: For a small, manageable spill inside a chemical fume hood:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill using a chemical spill kit with an absorbent material suitable for organic solvents.

    • Carefully collect the absorbent material using non-sparking tools and place it in a designated, sealable container.

    • Label the container as "Hazardous Waste" with the name of the chemical and the absorbent material.

    • Contact EHS for pickup.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol.

G cluster_prep Preparation & Collection cluster_accumulate Accumulation & Storage cluster_disposal Disposal & Final Steps start Waste Generated ppe Don Appropriate PPE start->ppe container Select Compatible Waste Container ppe->container label_container Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Hazards & Date container->label_container collect Collect Waste in Satellite Accumulation Area label_container->collect segregate Segregate from Incompatibles collect->segregate store Store in Secondary Containment (Closed) segregate->store inspect Weekly Inspection for Leaks store->inspect check_full Container >75% Full OR >6 Months Old? inspect->check_full request_pickup Request Pickup from EHS/Waste Management check_full->request_pickup ehs_handle EHS Collects & Consolidates for Licensed Disposal request_pickup->ehs_handle final_disposal Final Disposal via High-Temperature Incineration ehs_handle->final_disposal

Caption: Disposal workflow for 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University | Research.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA).

  • Method for removing fluorinated organic compounds from contaminated fluids. Google Patents.

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).

  • 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol. Sapphire Bioscience.

  • Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60. ALS Global.

  • 2,2-Difluoroethan-1-ol | C2H4F2O. PubChem, National Library of Medicine.

  • 2,2-difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol | 1503138-13-3. Appchem.

  • Fluorinated Greenhouse Gases. EU Climate Action.

  • 2,2-Difluoro-2-(2-fluorophenyl)ethan-1-ol. Sigma-Aldrich.

  • Guidelines for Disposing of PFAs. MCF Environmental Services.

  • An In-depth Technical Guide to 2,2-Difluoroethanol. Benchchem.

  • SAFETY DATA SHEET - DUSTALL™ DUST REMOVER SPRAY. TestEquity.

  • SAFETY DATA SHEET - 2,2-Difluoroethanol. Fisher Scientific.

  • SAFETY DATA SHEET - 3-phenyl-1-propanol. Sigma-Aldrich.

  • 2,2-Difluoro-1-[3-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-ethanone. Sigma-Aldrich.

  • 2,2,2-trifluoro-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol. NextSDS.

  • 2-BROMO-2,2-DIFLUORO-1-PHENYL-ETHANONE Safety Data Sheets. Echemi.

Sources

Handling

Personal protective equipment for handling 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

Handling complex fluorinated intermediates such as 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol requires a rigorous, scientifically grounded approach to laboratory safety. As a Senior Application Scientist, I have...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling complex fluorinated intermediates such as 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol requires a rigorous, scientifically grounded approach to laboratory safety. As a Senior Application Scientist, I have designed this operational guide to move beyond basic compliance. By understanding the specific physicochemical properties of this molecule, researchers can implement self-validating safety systems that protect personnel, preserve sample integrity, and ensure environmental compliance.

Mechanistic Risk Assessment: The Causality of Hazard

To design an effective safety protocol, we must first understand why this specific chemical presents unique risks.

The target compound features two critical functional groups that dictate its hazard profile:

  • The 2,2-Difluoroethanol Moiety: Fluorine substitution increases the acidity of the adjacent hydroxyl proton, making the molecule a potent hydrogen-bond donor. Fluorinated alcohols are known to cause severe respiratory tract irritation, ocular damage, and potential central nervous system depression upon inhalation[1][2].

  • The 3-(Isopropoxy)phenyl Group: This bulky, non-polar group significantly increases the molecule's lipophilicity (LogP).

The Causality of Dermal Risk: The combination of a strong hydrogen-bonding headgroup and a highly lipophilic tail creates an amphiphilic profile. This allows the molecule to rapidly penetrate the lipid bilayer of the human stratum corneum[3]. Standard latex or thin nitrile gloves are highly permeable to such fluorinated solvents[4][5]. Once absorbed, fluorinated alcohols not only cause systemic toxicity but can also act as "carriers," transporting other hazardous active pharmaceutical ingredients (APIs) across the dermal barrier[3].

Personal Protective Equipment (PPE) Specification Matrix

Based on the mechanistic risks outlined above, the following PPE matrix establishes a self-validating barrier system. Every layer of protection is chosen based on specific chemical compatibilities.

PPE CategorySpecificationScientific Rationale (Causality)Replacement Protocol
Hand Protection Inner: 4-mil NitrileOuter: Butyl Rubber or Laminate (Silver Shield)Fluorinated solvents readily permeate latex and thin nitrile[4][5]. Butyl rubber provides superior chemical resistance against halogenated organics, preventing carrier-mediated dermal absorption.Inner: Every 2 hours.Outer: Immediately upon known chemical contact.
Eye/Face Indirect-vented chemical splash goggles + Polycarbonate face shieldProtects against micro-droplet aerosolization during transfer. Fluorinated alcohols can cause severe, irreversible corneal opacity upon contact[2][3].Sanitize face shield post-use; replace immediately if scratched or clouded.
Body Protection Polyethylene-coated Tyvek® apron over a flame-resistant lab coatPrevents dermal absorption to the torso. The lipophilic nature of the compound allows it to easily bypass standard woven cotton fabrics[3].Dispose of apron as hazardous waste if contaminated.
Respiratory Chemical Fume Hood (Face velocity: 80–100 fpm)Mitigates inhalation risks. Vapors are highly irritating to the respiratory mucosa and can induce narcosis[1][2].Validate hood airflow monitor prior to every use.

Operational Workflows: Step-by-Step Methodologies

The following protocols are designed as self-validating systems; each step includes a verification check to ensure the system remains secure before proceeding.

Phase 1: Pre-Operational Setup & Verification
  • Airflow Validation: Turn on the chemical fume hood and visually verify the digital monitor reads between 80–100 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the bottom of the sash; it must pull steadily inward.

  • Workspace Segregation: Clear the hood of all incompatible materials, specifically strong oxidizing agents and alkali metals, which can react violently with fluorinated alcohols[2].

  • Staging: Pre-position chemical spill kits containing universal absorbent pads, activated carbon, and a dedicated halogenated waste container inside the hood[4].

Phase 2: Handling and Closed-System Transfer
  • Donning: Apply inner nitrile gloves, followed by the lab coat, polyethylene apron, outer butyl gloves, goggles, and face shield.

  • Liquid Handling: Use positive displacement pipettes for accurate liquid handling. Causality: The unique vapor pressure and density of fluorinated alcohols can cause unpredictable dripping in standard air-displacement pipettes, leading to contamination.

  • Vapor Control: Keep all source vessels tightly closed when not actively transferring aliquots to minimize vapor release and prevent ambient moisture absorption[1].

Phase 3: Decontamination and Spill Response
  • Small Spills (<50 mL): Immediately cover the spill with universal absorbent material. Crucial Note: Do not use water initially, as the compound is an organic solvent and water will expand the contamination zone.

  • Surface Neutralization: Once the liquid is absorbed, wipe the area with a methanol-soaked lint-free cloth, followed by a final wash with soap and water[4].

  • Personnel Contamination: If skin contact occurs, immediately remove contaminated clothing and flush the affected area with copious amounts of water for a minimum of 15 minutes[1][2]. Seek immediate medical evaluation.

Disposal and Environmental Logistics

The disposal of 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol requires strict environmental oversight.

  • Segregation: Collect all liquid waste, contaminated gloves, and absorbent pads in a clearly labeled "Halogenated Organic Waste" carboy.

  • Environmental Persistence: Never discharge fluorinated organic compounds into the municipal sewer system. Due to the extreme thermodynamic stability of the carbon-fluorine (C-F) bond, these compounds are environmentally persistent and resist standard biological degradation[6].

  • Thermal Destruction: Waste must be routed to a certified hazardous waste facility for high-temperature thermal incineration (>1000°C) . This extreme temperature is required to completely mineralize the C-F bonds, preventing the generation of persistent polyfluoroalkyl substances (PFAS) in the environment[6].

Workflow Visualization

The following diagram illustrates the critical path from risk assessment through handling, spill response, and final environmental disposal.

G A 1. Risk Assessment & Setup Verify Fume Hood (80-100 fpm) B 2. PPE Donning Double Nitrile/Butyl & Face Shield A->B C 3. Chemical Handling Closed-System Transfer B->C S1 Spill Detected? C->S1 Incident D 4. Decontamination Solvent Rinse (Methanol/Water) C->D Normal Operation S2 Containment Use Universal Absorbent S1->S2 Yes S1->D No E 5. Waste Segregation Halogenated Organic Stream S2->E D->E F 6. Final Disposal High-Temp Incineration (>1000°C) E->F

Operational workflow for handling fluorinated aryl alcohols, from PPE donning to thermal destruction.

References

  • U.S. Environmental Protection Agency (EPA). "Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices". EPA.gov.[Link]

  • Office of Scientific and Technical Information (OSTI). "FLUOROETHANOL Toxicity and Properties". OSTI.gov. [Link]

  • ResearchGate. "Fluorochemicals: Persistent, Dangerous, Avoidable". ResearchGate Publications. [Link]

  • Rutgers University. "UMDNJ Laboratory Safety Plan: Chemical/Glove Compatibility". Rutgers Environmental Health and Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol
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